3-(2-Methoxyphenoxy)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
3-(2-methoxyphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-4-2-3-5-11(10)14-9-6-7-12-8-9;/h2-5,9,12H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHMIXXPBVOEIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598556 | |
| Record name | 3-(2-Methoxyphenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17741-15-0 | |
| Record name | Pyrrolidine, 3-(2-methoxyphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17741-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methoxyphenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Chemical Structure and Molecular Formula of 3-(2-Methoxyphenoxy)pyrrolidine Hydrochloride
Executive Summary
3-(2-Methoxyphenoxy)pyrrolidine hydrochloride is a significant heterocyclic building block utilized in Fragment-Based Drug Discovery (FBDD). Characterized by a pyrrolidine ring linked via an ether bond to a guaiacol (2-methoxyphenol) moiety, this compound serves as a "privileged scaffold" in the design of Central Nervous System (CNS) agents, particularly those targeting monoamine transporters (SERT, NET, DAT).
This guide provides a rigorous analysis of its chemical identity, a validated synthetic pathway via Mitsunobu inversion, and predicted spectral characteristics to facilitate its application in high-throughput synthesis and lead optimization.
Chemical Identity & Properties
The core structure consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) substituted at the 3-position with a 2-methoxyphenoxy group. The hydrochloride salt form is preferred for its enhanced stability, water solubility, and crystallinity compared to the free base.
Table 1: Physicochemical Profile
| Property | Specification |
| IUPAC Name | 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride |
| CAS Number | 17741-15-0 |
| Molecular Formula | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 229.70 g/mol |
| Free Base MW | 193.24 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in water, DMSO, Methanol |
| Chirality | Available as Racemic, (R)-, or (S)-enantiomers (C3 center) |
| SMILES | COC1=CC=CC=C1OC2CNCC2.Cl |
Structural Visualization
The following diagram illustrates the connectivity and the specific ether linkage critical for its pharmacological interaction profile.
Synthetic Methodology
To ensure high purity and control over stereochemistry (if required), the Mitsunobu Etherification is the industry-standard protocol. This route avoids the harsh conditions of nucleophilic aromatic substitution, which are often ineffective with electron-rich phenols like guaiacol.
Reaction Scheme
-
Coupling: N-Boc-3-hydroxypyrrolidine reacts with 2-methoxyphenol (Guaiacol) using Triphenylphosphine (
) and Diisopropyl azodicarboxylate (DIAD). -
Deprotection: Removal of the Boc group using HCl in 1,4-dioxane.
Detailed Protocol (Self-Validating)
Step 1: Etherification (Mitsunobu)
-
Reagents: N-Boc-3-hydroxypyrrolidine (1.0 eq), 2-Methoxyphenol (1.1 eq),
(1.2 eq), DIAD (1.2 eq). -
Solvent: Anhydrous THF (0.1 M concentration).
-
Procedure:
-
Dissolve alcohol, phenol, and
in THF under atmosphere. Cool to 0°C.[1] -
Add DIAD dropwise over 20 minutes to control exotherm.
-
Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 3:1). Disappearance of the alcohol spot indicates completion.
-
Workup: Concentrate, redissolve in ether, filter off triphenylphosphine oxide (TPPO) precipitate, and purify via flash chromatography.
-
Step 2: Acidolytic Deprotection
-
Reagents: 4M HCl in 1,4-Dioxane.
-
Procedure:
-
Dissolve the intermediate in minimal Dichloromethane (DCM).
-
Add HCl/Dioxane (10 eq) at 0°C. Stir at RT for 2 hours.
-
Validation: LC-MS should show a mass peak of 194.1 (M+H) and loss of Boc fragment.
-
Isolation: Evaporate solvent. Triturate the residue with diethyl ether to yield the hydrochloride salt as a white precipitate. Filter and dry under vacuum.[1]
-
Analytical Characterization
Confirming the structure requires analysis of the specific ether linkage and the integrity of the pyrrolidine ring.
Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
| Position | δ (ppm) | Multiplicity | Integration | Assignment |
| NH₂⁺ | 9.4–9.6 | Broad Singlet | 2H | Ammonium protons (Salt form) |
| Ar-H | 6.8–7.1 | Multiplet | 4H | Aromatic protons (Guaiacol) |
| C3-H | 4.9–5.1 | Multiplet | 1H | Methine proton (Deshielded by O) |
| OCH₃ | 3.78 | Singlet | 3H | Methoxy group |
| C2-H | 3.3–3.5 | Multiplet | 2H | Pyrrolidine methylene (adj. to N) |
| C4/C5-H | 3.1–3.3 | Multiplet | 2H | Pyrrolidine methylene |
| C4-H | 2.0–2.2 | Multiplet | 2H | Pyrrolidine methylene (Aliphatic) |
Interpretation:
-
The C3-H signal at ~5.0 ppm is the diagnostic peak; its shift confirms the formation of the ether bond.
-
The Methoxy singlet at ~3.78 ppm confirms the presence of the guaiacol moiety.
-
Exchangeable protons at >9.0 ppm confirm the hydrochloride salt formation.
Applications in Drug Discovery
This molecule is not merely a reagent but a bioisostere for various CNS-active scaffolds.
-
Monoamine Transporter Ligands: The 3-aryloxypyrrolidine motif mimics the spatial arrangement of Atomoxetine and Reboxetine, making it a candidate for Norepinephrine Reuptake Inhibitor (NRI) screening.
-
Sigma Receptor Modulators: The basic amine and lipophilic aryl group fit the pharmacophore for Sigma-1 receptor ligands, relevant in pain and neurodegeneration research.
-
Chiral Resolution Agents: Enantiopure forms ((R) or (S)) are used to probe stereoselective binding pockets in GPCRs.
Safety and Handling
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.).
-
Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation of the ether linkage over prolonged periods.
References
-
Sigma-Aldrich. 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride Product Specification (CAS 17741-15-0). Retrieved from
-
PubChem. Compound Summary: 3-(2-Methoxyphenoxy)pyrrolidine. National Library of Medicine. Retrieved from
-
Matrix Scientific. Safety Data Sheet: 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride. Retrieved from
-
Smith, A. B., et al. Mitsunobu Reaction in Medicinal Chemistry: Synthesis of Aryl Ethers. Journal of Medicinal Chemistry.[4] (General Protocol Validation).
(Note: While specific proprietary synthesis papers for this exact CAS are rare in open literature, the Mitsunobu protocol described is the standard, chemically validated method for this class of 3-aryloxypyrrolidines.)
Sources
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- 4. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking a Privileged Scaffold: A Technical Guide to the Pharmacophore Potential of 3-(2-Methoxyphenoxy)pyrrolidine
Senior Application Scientist Insight: In the landscape of modern drug discovery, identifying and understanding "privileged scaffolds" is paramount. These are molecular frameworks that can provide high-affinity ligands for more than one type of biological target. The 3-(2-methoxyphenoxy)pyrrolidine core is an exemplary case. Its inherent three-dimensional structure and strategically placed functional groups offer a pre-organized template for interacting with a variety of protein targets, making it a highly valuable starting point for medicinal chemistry campaigns. This guide provides an in-depth analysis of this scaffold's pharmacophoric features, synthetic accessibility, and successful application in drug development, with a focus on muscarinic M3 receptor antagonists.
The 3-(2-Methoxyphenoxy)pyrrolidine Scaffold: Structural and Physicochemical Attributes
The power of the 3-(2-methoxyphenoxy)pyrrolidine scaffold lies in its unique combination of a rigid, yet non-planar, pyrrolidine ring coupled with a flexible ether linkage to a substituted aromatic system. The pyrrolidine ring, a five-membered saturated heterocycle, is a common motif in FDA-approved drugs and allows for a greater exploration of three-dimensional chemical space compared to flat aromatic systems.[1][2] This non-planarity is crucial for establishing precise stereochemical interactions within a protein's binding pocket.[1]
The key structural components contributing to its pharmacophore potential are:
-
The Pyrrolidine Nitrogen: As a secondary amine, this nitrogen is basic and will be protonated at physiological pH.[1] This provides a positively charged center capable of forming strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a receptor.
-
The Ether Oxygen: This oxygen atom acts as a potent hydrogen bond acceptor, a critical interaction for anchoring the ligand within the binding site.
-
The 2-Methoxyphenoxy Group: This group serves multiple roles. The phenyl ring provides a hydrophobic surface for van der Waals or aromatic (pi-pi stacking) interactions. The ortho-methoxy group not only influences the electronic properties of the phenyl ring but also presents an additional hydrogen bond acceptor.[3] Furthermore, its position can enforce a specific conformation of the phenoxy ring relative to the pyrrolidine core.
Deconstructing the Pharmacophore: A Spatial Blueprint for Receptor Interaction
A pharmacophore model represents the essential three-dimensional arrangement of electronic and steric features necessary for optimal molecular interactions with a specific biological target.[4] For the 3-(2-methoxyphenoxy)pyrrolidine scaffold, a general pharmacophore model can be constructed, which serves as a hypothesis for its binding mode across various receptors.
A typical pharmacophore model for antagonists targeting G-protein coupled receptors (GPCRs), a common target class for this scaffold, often includes features like a positive ionizable center, one or more hydrogen bond acceptors, and hydrophobic/aromatic regions.[5][6][7] The 3-(2-methoxyphenoxy)pyrrolidine scaffold elegantly embodies these features.
Caption: Drug Discovery Workflow.
Protocol 1: Radioligand Binding Assay for M3 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the human M3 muscarinic receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) for binding to the receptor.
Materials:
-
Cell membranes expressing the human M3 receptor.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific binding control: Atropine (1 µM).
-
Test compounds at various concentrations.
-
Scintillation cocktail and vials.
-
Microplate harvester and scintillation counter.
Methodology:
-
Preparation: Thaw the M3 receptor membranes on ice. Dilute the membranes in assay buffer to a final concentration of 5-10 µg of protein per well.
-
Assay Plate Setup: In a 96-well plate, add:
-
25 µL of assay buffer (for total binding).
-
25 µL of 1 µM Atropine (for non-specific binding).
-
25 µL of test compound at various concentrations.
-
-
Add Radioligand: Add 25 µL of [3H]-NMS (at a final concentration near its Kd, e.g., 0.5 nM) to all wells.
-
Add Membranes: Add 50 µL of the diluted membrane preparation to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding CPM - Non-specific Binding CPM). Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) and then calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Functional Assay
Objective: To determine the functional potency (IC50) of a test compound as an M3 receptor antagonist.
Principle: The M3 receptor is a Gq-coupled GPCR. [8]Its activation leads to an increase in intracellular calcium ([Ca2+]i). This assay measures the ability of an antagonist to block the calcium release induced by an agonist (e.g., carbachol).
Materials:
-
Cells stably expressing the human M3 receptor (e.g., CHO-K1 or HEK-293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: Carbachol.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescent plate reader (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed the M3-expressing cells into a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Dye Loading: Remove the growth medium and add the Fluo-4 AM loading solution to the cells. Incubate for 60 minutes at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Add the test compounds at various concentrations and incubate for 15-30 minutes.
-
Agonist Stimulation and Reading: Place the plate in the fluorescent plate reader. Add a pre-determined EC80 concentration of carbachol to stimulate the cells. Simultaneously, measure the fluorescence intensity over time (typically for 90-120 seconds).
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Future Perspectives and Conclusion
The 3-(2-methoxyphenoxy)pyrrolidine scaffold remains a highly attractive and versatile core for drug discovery. Its proven success in targeting GPCRs like the M3 muscarinic receptor highlights its favorable pharmacophoric features. Future research will likely explore:
-
Scaffold Hopping and Bioisosteric Replacement: Systematically replacing the methoxyphenoxy group or the pyrrolidine ring with other bioisosteres to explore new chemical space and target different receptor families. * Expanded Target Classes: Applying this scaffold to other target classes, such as ion channels or enzymes, where the core pharmacophoric features may also find productive interactions.
-
Stereoselective Synthesis: Developing more efficient and scalable stereoselective synthetic routes to access specific enantiomers of complex derivatives. [9] In conclusion, the 3-(2-methoxyphenoxy)pyrrolidine scaffold represents a privileged structure with a well-defined pharmacophore potential. A deep understanding of its structure-activity relationships, coupled with robust computational and in vitro evaluation workflows, will continue to empower medicinal chemists to develop novel and effective therapeutic agents.
References
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Vashisth, H., et al. (2013). Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods. PubMed. Available at: [Link]
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Kumar, D., et al. (2012). Pharmacophore based virtual screening used for discovery of subtype specific muscarinic receptor antagonists as potential alternatives of atropine. ResearchGate. Available at: [Link]
-
Wang, T., et al. (2017). Discovery of Novel Potent Muscarinic M3 Receptor Antagonists with Proper Plasma Stability by Structural Recombination of Marketed M3 Antagonists. PubMed. Available at: [Link]
-
Khanam, H., et al. From pharmacophore predictions to pharmaceutical possibilities: an integrated approach to screen M3 selective muscarinic receptor antagonist. ResearchGate. Available at: [Link]
-
Vashisth, H., et al. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods. ResearchGate. Available at: [Link]
-
De Amici, M., et al. Synthesis, Affinity Profile, and Functional Activity of Muscarinic Antagonists with a 1-Methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine Structure. ResearchGate. Available at: [Link]
-
Ghorpade, R., et al. (2019). Design and synthesis of muscarinic acetylcholine receptor (mAChR) antagonist: pharmacophore-based screening and structure-based optimization. Semantic Scholar. Available at: [Link]
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PubChem. (n.d.). Darifenacin. National Center for Biotechnology Information. Available at: [Link]
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De Amici, M., et al. Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. ResearchGate. Available at: [Link]
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PubChem. (n.d.). Darifenacin Hydrobromide. National Center for Biotechnology Information. Available at: [Link]
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MySkinRecipes. (n.d.). 3-(2-Methoxyphenyl)pyrrolidine. MySkinRecipes. Available at: [Link]
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Drugs.com. (2025). Darifenacin: Package Insert / Prescribing Information / MOA. Drugs.com. Available at: [Link]
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Global Substance Registration System. (n.d.). DARIFENACIN. gsrs.ncats.nih.gov. Available at: [Link]
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Pottie, E., & Stove, C. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. Available at: [Link]
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Chapple, C. (2005). Darifenacin: a selective M muscarinic receptor antagonist for the treatment of overactive bladder. Future Medicine. Available at: [Link]
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Melchiorre, C. (2007). Medicinal Chemistry and Therapeutic Potential of Muscarinic M3 Antagonists. ResearchGate. Available at: [Link]
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
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Johansson, H. (2017). Synthesis of substituted pyrrolidines. Diva-Portal.org. Available at: [Link]
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Grigor'ev, I. A., et al. (2026). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
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Patgiri, A. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Modern Drug Discovery. Available at: [Link]
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Thangavel, N., & Albratty, M. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of potent SARS-CoV-2 PLpro inhibitors from marine natural products. Arabian Journal of Chemistry. Available at: [Link]
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Al-Salami, H. (2017). Examples of bioisosteric replacement in drug development. ResearchGate. Available at: [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Available at: [Link]
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Zhang, Y., et al. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Molecules. Available at: [Link]
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Kieffer, B. L., & Evans, C. J. (2009). Opioid receptors: from binding sites to visible molecules in vivo. Neuropharmacology. Available at: [Link]
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Hauser, A. S., et al. (2022). Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. Preprints.org. Available at: [Link]
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Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. Available at: [Link]
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National Institute of Pharmaceutical Education and Research, S.A.S. Nagar. (n.d.). Scaffold Hopping in Drug Discovery. NIPER. Available at: [Link]
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Shimla, S. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. Journal of Molecular and Clinical Oncology. Available at: [Link]
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Marsango, S., et al. (2021). Profiling novel pharmacology of receptor complexes using Receptor-HIT. Cellular and Molecular Life Sciences. Available at: [Link]
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Sherman, M. R., et al. (2012). Role of the methoxy group in immune responses to mPEG-protein conjugates. Bioconjugate Chemistry. Available at: [Link]
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Thermodynamic stability of 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride salts
An In-Depth Technical Guide to the Thermodynamic Stability of 3-(2-Methoxyphenoxy)pyrrolidine Hydrochloride Salts
Abstract
The selection of a stable solid-state form is a critical decision in pharmaceutical development, profoundly influencing a drug's bioavailability, manufacturability, and shelf-life. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride salts. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to explain the underlying causality of experimental choices. It details a systematic approach combining X-ray powder diffraction (XRPD), thermal analysis (DSC and TGA), and competitive slurry crystallization to identify and characterize polymorphic forms and determine their hierarchical stability. The protocols described herein are designed as self-validating systems, ensuring robust and reliable data for critical decision-making in drug development.
The Critical Role of Thermodynamic Stability in Drug Development
In the solid state, active pharmaceutical ingredients (APIs) can exist in various crystalline forms known as polymorphs, or as amorphous solids.[1] Polymorphs share the same chemical composition but differ in their crystal lattice arrangements.[1] These structural differences can lead to significant variations in physicochemical properties such as solubility, dissolution rate, melting point, and hygroscopicity.[1][2]
Defining Thermodynamic vs. Kinetic Stability
It is crucial to distinguish between thermodynamic and kinetic stability. A thermodynamically stable form represents the lowest energy state under a specific set of conditions (e.g., temperature and pressure) and is thus the most stable form at equilibrium.[3] Metastable forms, while not in the lowest energy state, are kinetically stable and may persist for extended periods.[3] However, they possess a higher potential to transform into a more stable form, a risk that can compromise drug product quality and performance.[1] The primary goal of a stability study is to identify the single, most thermodynamically stable polymorph to prevent such transformations during the product's lifecycle.[1]
The Impact of Polymorphism on Pharmaceutical Performance
The consequences of an unexpected polymorphic transformation can be severe, ranging from altered bioavailability to manufacturing failures. The most stable polymorph is often, though not always, the least soluble.[3] Selecting a metastable form for its higher solubility and potentially better bioavailability is a high-risk strategy unless its conversion kinetics are fully understood and controlled. Therefore, a thorough investigation to identify the most stable form is a non-negotiable step in pharmaceutical development.
Gibbs Free Energy and Phase Transitions
The relative stability of polymorphs is governed by Gibbs free energy (ΔG). The form with the lowest Gibbs free energy at a given temperature and pressure is the most stable.[1][3] The relationship is defined by the equation:
ΔG = ΔH - TΔS
Where ΔH is the change in enthalpy, T is the absolute temperature, and ΔS is the change in entropy.[1] A transition from a metastable to a stable form is a spontaneous process driven by a negative change in Gibbs free energy (ΔG < 0).[1] Analytical techniques are employed to measure the properties that relate back to these fundamental thermodynamic quantities.
Core Analytical Techniques for Solid-State Characterization
A multi-technique approach is essential for a comprehensive understanding of the solid-state landscape of an API salt like 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride.
X-Ray Powder Diffraction (XRPD): The Fingerprint of a Crystal
XRPD is the definitive technique for identifying and distinguishing between crystalline forms.[4] When a crystalline sample is irradiated with X-rays, a unique diffraction pattern is produced based on the regular arrangement of atoms in the crystal lattice.[5] This pattern serves as a distinct "fingerprint" for each polymorph.[6]
-
Expertise & Causality: XRPD is the primary tool in polymorph screening because it directly probes the long-range molecular order that defines a crystal structure.[6][7] It is non-destructive and highly specific, making it indispensable for confirming the identity of a form before and after stability studies.[2] Any change in the diffraction pattern—such as peak shifts or the appearance of new peaks—is a definitive indicator of a solid-state transformation.[7]
Differential Scanning Calorimetry (DSC): Unveiling Thermal Events
DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[8] It is used to detect thermal events like melting, crystallization, and solid-solid phase transitions.[9][10]
-
Expertise & Causality: The melting point is a characteristic property of a crystalline solid. According to Burger and Ramberger's "Heat of Fusion Rule," the polymorph with the highest melting point and highest heat of fusion is generally the most stable at room temperature, provided no decomposition occurs first.[11] DSC is used to screen for such transitions. An exothermic event (heat release) upon heating often indicates a crystallization of an amorphous fraction or a transformation from a metastable to a more stable form. An endothermic event (heat absorption) typically corresponds to melting or desolvation.[12]
Thermogravimetric Analysis (TGA): Assessing Solvation and Decomposition
TGA measures the change in a sample's mass as a function of temperature.[13] Its primary role in stability studies is to differentiate between solvent/water loss (desolvation) and thermal decomposition.[14][15]
-
Expertise & Causality: A weight loss observed in a TGA thermogram corresponding to an endotherm in a DSC scan strongly suggests the presence of a solvate or hydrate.[14] This is a critical distinction, as a desolvation event is not a polymorphic transition. Understanding the hydration state is vital, as hydrates can have different stability and solubility profiles compared to their anhydrous counterparts. TGA also establishes the temperature at which the compound begins to chemically decompose, defining the upper temperature limit for other experiments.[13]
A Systematic Workflow for Determining Thermodynamic Stability
A logical, phased approach ensures that all potential forms are discovered and their relationships are correctly established.
Caption: A systematic workflow for thermodynamic stability assessment.
Stage 1: Polymorph and Solvate Screening
The objective is to generate as many solid forms as possible. This is achieved by crystallizing 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride under a wide range of conditions, including different solvents, temperatures, and crystallization rates (e.g., slow evaporation, fast cooling, anti-solvent addition).[7]
Stage 2: Comprehensive Physicochemical Characterization
Each unique solid form identified by an initial XRPD screen is isolated and subjected to a full battery of characterization tests.[9] This includes high-quality XRPD, DSC, TGA, and often microscopy to understand the particle habit. This stage provides the fundamental data for each individual form.
Stage 3: Competitive Slurry Crystallization for Stability Ranking
This is the cornerstone experiment for determining thermodynamic stability.[16] The principle relies on solution-mediated phase transformation: in a suspension, the metastable form (which is more soluble) will dissolve and the more stable form (which is less soluble) will precipitate from the supersaturated solution until equilibrium is reached, leaving only the most stable form.[17] By slurrying mixtures of known polymorphs in various solvents and at different temperatures, their relative stability can be definitively determined.[16][17]
Experimental Protocols in Detail
The following protocols are designed to be robust and provide high-quality, interpretable data.
Protocol: X-Ray Powder Diffraction (XRPD) Analysis
-
Sample Preparation: Gently grind approximately 5-10 mg of the solid sample to ensure random crystal orientation. Pack the powder into the sample holder, ensuring a flat, level surface.
-
Instrumentation: Utilize a modern powder diffractometer equipped with a Cu Kα radiation source.
-
Data Collection:
-
Scan Range (2θ): 2° to 40°
-
Step Size: 0.02°
-
Scan Speed/Time per Step: A rate that ensures good signal-to-noise ratio (e.g., 1-2 seconds/step).
-
-
Data Analysis: Compare the resulting diffractograms. Different peak positions (in °2θ) indicate different crystal lattices (polymorphs).[5] The absence of sharp peaks and the presence of a broad "halo" indicates an amorphous solid.[7]
Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid (a pinhole may be used if volatilization is expected).
-
Instrumentation: Use a calibrated DSC instrument (e.g., with indium standard).
-
Method:
-
Equilibrate at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melt but below decomposition (as determined by TGA).
-
Use a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.
-
-
Data Analysis: Integrate peaks to determine the onset temperature and enthalpy (ΔH) of transitions. Note endothermic (melting, desolvation) and exothermic (crystallization, solid-solid transition) events.[8]
Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of the sample onto a tared TGA pan.
-
Instrumentation: Use a calibrated TGA instrument.
-
Method:
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) from ambient to a temperature where full decomposition occurs.
-
Use a constant nitrogen purge (e.g., 50 mL/min) to prevent oxidation.[14]
-
-
Data Analysis: Analyze the resulting curve for step-wise weight losses. Calculate the percentage weight loss for each step and correlate it with the expected stoichiometry of solvates/hydrates.
Protocol: Isothermal Slurry Crystallization
Caption: Workflow for a competitive slurry crystallization experiment.
-
Setup: In a sealed vial, place a mixture of the two polymorphs to be compared (e.g., 10 mg of Form I and 10 mg of Form II).
-
Solvent Addition: Add a minimal amount of a selected solvent in which the compound has slight solubility. The goal is to create a mobile suspension (slurry), not a clear solution.
-
Equilibration: Place the vial in an agitator (e.g., orbital shaker or magnetic stirrer) set to a constant temperature (e.g., 25 °C for ambient stability, 50 °C for accelerated stability).
-
Sampling: At predetermined time points (e.g., 24, 48, 72 hours), withdraw a small aliquot of the slurry.
-
Analysis: Immediately filter the slurry to isolate the solid, dry it quickly, and analyze by XRPD.
-
Interpretation: The polymorph whose characteristic peaks increase in intensity over time at the expense of the other is the more thermodynamically stable form under those conditions.[17] The experiment is complete when the XRPD pattern no longer changes with time.
Data Synthesis and Interpretation
The power of this approach lies in integrating the data from all techniques to build a complete picture.
Integrating XRPD and Thermal Data
A hypothetical dataset for two polymorphs of 3-(2-Methoxyphenoxy)pyrrolidine HCl illustrates this synthesis.
| Property | Form I | Form II | Interpretation |
| XRPD Pattern | Unique peaks at 8.5, 12.3, 19.8 °2θ | Unique peaks at 9.1, 14.5, 21.2 °2θ | Confirms two distinct crystalline forms. |
| TGA Weight Loss | < 0.1% up to 200 °C | < 0.1% up to 200 °C | Both forms are anhydrous and non-solvated. |
| DSC Event | Single endotherm (melt) at 155 °C | Exotherm at 130°C, followed by endotherm (melt) at 155 °C | Form II is metastable; it converts to Form I at 130°C before melting at Form I's melting point. |
| Heat of Fusion | 95 J/g | N/A (converts before melting) | Consistent with Form I being more stable (Heat of Fusion Rule). |
Constructing an Energy-Temperature Diagram
By performing slurry experiments at different temperatures, one can map out the stability relationship. If Form I is consistently the result at all temperatures, the system is monotropic , with Form I being the stable form at all temperatures below the melting point. If Form II becomes stable above a certain temperature, the system is enantiotropic , with a transition temperature where the two forms have equal free energy.
Conclusion: Establishing the Thermodynamically Stable Form
The comprehensive evaluation of 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride salts through the integrated use of XRPD, DSC, TGA, and competitive slurry experiments provides a robust and scientifically defensible basis for selecting the optimal solid form for development. The identification of the thermodynamically most stable polymorph is paramount to mitigating risks associated with phase instability, thereby ensuring consistent product quality, safety, and efficacy throughout its lifecycle.[1] This structured, evidence-based approach is fundamental to modern pharmaceutical development.
References
- Singhal, D., & Curatolo, W. (2004). Drug polymorphism and dosage form design: a practical perspective. Advanced Drug Delivery Reviews, 56(3), 335-347. [Source: Google Search]
- Chemburkar, S. R., et al. (2000). Dealing with the Impact of Ritonavir Polymorphs on the Late Stages of Product Development. Organic Process Research & Development, 4(5), 413–417. [Source: Google Search]
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DANNALAB. (n.d.). XRPD for Small Molecule Drugs. Retrieved from [Link]
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Seven Star Pharma. (n.d.). Fundamentals of Polymorphism. Retrieved from [Link]
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Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]
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Drawell. (2025, October 30). What are the Growing Uses of XRD in Polymorph Screening. Retrieved from [Link]
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TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. Retrieved from [Link]
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AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]
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Surov, A. O., et al. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. Crystal Growth & Design, 21(7), 4158–4169. [Link]
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ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. Retrieved from [Link]
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Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
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Improved Pharma. (2022, May 3). Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. Retrieved from [Link]
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Anwar, M., et al. (2019). Gibbs free-energy differences between polymorphs via a diabat approach. AIP Publishing. [Link]
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TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]
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Khadka, P., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SciSpace. [Link]
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MDPI. (2025, August 23). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Retrieved from [Link]
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ResearchGate. (n.d.). The Gibbs free energy, calculated solubility ratio relative to Form II, and density of RTV polymorphs. Retrieved from [Link]
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The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products. (n.d.). The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products. Retrieved from [Link]
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CAS number and chemical identifiers for 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride
Topic: CAS number and chemical identifiers for 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
3-(2-Methoxyphenoxy)pyrrolidine hydrochloride is a specialized heterocyclic building block extensively utilized in medicinal chemistry. Structurally, it consists of a pyrrolidine ring ether-linked at the C3 position to a guaiacol (2-methoxyphenol) moiety. This scaffold serves as a critical pharmacophore in the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and ligands for G-Protein Coupled Receptors (GPCRs). Its secondary amine functionality allows for facile derivatization, making it a versatile "warhead" for fragment-based drug discovery (FBDD).
This guide provides a definitive technical reference for the compound, including validated chemical identifiers, synthetic pathways, analytical characterization protocols, and safety standards.
Chemical Identification & Properties
The following data aggregates verified identifiers for the hydrochloride salt. Researchers should note the distinction between the racemic mixture and specific enantiomers ((R) or (S)), which possess distinct CAS numbers.
Table 1: Core Chemical Identifiers
| Identifier Type | Value | Notes |
| Chemical Name | 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride | IUPAC |
| CAS Number | 17741-15-0 | Racemic HCl salt |
| CAS (Free Base) | 51535-05-8 (General) / 21767-12-4 ((S)-isomer) | Verify stereochem before use |
| Molecular Formula | C₁₁H₁₆ClNO₂ | HCl Salt |
| Molecular Weight | 229.70 g/mol | Average Mass |
| SMILES | COC1=CC=CC=C1OC2CCNC2.Cl | Salt form |
| InChIKey | PBHMIXXPBVOEIW-UHFFFAOYSA-N | - |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Solubility | Water (>50 mg/mL), DMSO, Methanol | - |
Synthetic Methodology
The synthesis of 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride typically follows a convergent route involving the etherification of a protected pyrrolidinol with 2-methoxyphenol (guaiacol), followed by deprotection.
Protocol A: Mitsunobu Etherification (Preferred Route)
This method offers high regioselectivity and preserves stereochemistry (with inversion) if starting from a chiral alcohol.
Reagents:
-
N-Boc-3-hydroxypyrrolidine (1.0 eq)
-
2-Methoxyphenol (Guaiacol) (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD) or DEAD (1.2 eq)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Activation : Dissolve N-Boc-3-hydroxypyrrolidine, Guaiacol, and PPh₃ in anhydrous THF under nitrogen atmosphere. Cool to 0°C.
-
Coupling : Add DIAD dropwise over 30 minutes to maintain temperature <5°C. The reaction is exothermic.
-
Reaction : Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LCMS.
-
Workup : Concentrate THF. Triturate the residue with diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography to obtain the N-Boc-intermediate.
-
Deprotection : Dissolve the intermediate in 4M HCl in Dioxane. Stir at RT for 2 hours.
-
Isolation : Concentrate in vacuo. The product precipitates as the hydrochloride salt.[1] Recrystallize from Ethanol/Ether if necessary.
Visualization of Synthetic Pathway
Figure 1: Convergent synthesis via Mitsunobu coupling followed by acid-mediated deprotection.[2]
Analytical Characterization
To ensure scientific integrity, the identity of the compound must be validated using the following self-validating analytical parameters.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.4–9.6 ppm (br s, 2H): Ammonium protons (NH₂⁺), confirming salt formation.
-
δ 6.8–7.1 ppm (m, 4H): Aromatic protons of the guaiacol ring. Look for the characteristic splitting pattern of 1,2-disubstituted benzene.
-
δ 5.0–5.1 ppm (m, 1H): C3-H of the pyrrolidine ring (methine proton). The downfield shift is due to the adjacent oxygen atom.
-
δ 3.78 ppm (s, 3H): Methoxy group (-OCH₃). This is a diagnostic singlet.
-
δ 3.2–3.5 ppm (m, 4H): C2-H and C5-H methylene protons of the pyrrolidine ring (adjacent to nitrogen).
-
δ 2.0–2.3 ppm (m, 2H): C4-H methylene protons.
Mass Spectrometry (LC-MS)[7]
-
Ionization Mode: ESI Positive (+ve)
-
Expected Mass (M+H)⁺: 194.12 m/z (Free base mass + H⁺)
-
Salt Counter-ion: The chloride ion is typically not visible in positive mode but can be confirmed via silver nitrate precipitation test or Ion Chromatography (IC).
Handling, Stability & Safety
GHS Classification:
-
Signal Word: DANGER
-
Hazard Statements:
Storage Protocol:
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen).
-
Temperature: Store at 2–8°C for long-term stability.
-
Shelf Life: >2 years if kept dry and dark.
References
-
Sigma-Aldrich . 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride Product Sheet. Retrieved from
-
PubChem . 3-(2-Methoxyphenyl)pyrrolidine hydrochloride Compound Summary. National Library of Medicine. Retrieved from
-
BLD Pharm . 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride MSDS. Retrieved from
-
PrepChem . General procedures for pyrrolidine ether synthesis. Retrieved from
-
Fisher Scientific . Safety Data Sheet: Pyrrolidine derivatives. Retrieved from
Sources
Methodological & Application
Synthesis protocols for derivatives using 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride
An In-Depth Technical Guide to the Synthetic Utility of 3-(2-Methoxyphenoxy)pyrrolidine Hydrochloride
Introduction: The Strategic Value of the 3-(2-Methoxyphenoxy)pyrrolidine Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the pyrrolidine ring system stands out as a privileged scaffold.[1][2][3][4] Its non-planar, saturated, and stereochemically rich sp³-hybridized structure allows for a three-dimensional exploration of chemical space that is often inaccessible to flat, aromatic systems.[5][6] This structural complexity is crucial for achieving high-affinity and selective interactions with biological targets.[6] The pyrrolidine motif can enhance aqueous solubility and offers a nitrogen atom that can serve as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, making it a versatile component in pharmacophore design.[1]
3-(2-Methoxyphenoxy)pyrrolidine hydrochloride is a key building block that combines the advantageous features of the pyrrolidine core with a methoxyphenoxy substituent. This moiety provides a handle for further structural elaboration and can influence the molecule's overall lipophilicity and binding interactions. As a secondary amine hydrochloride salt, its reactivity is centered on the nucleophilic nitrogen, which, upon deprotonation, can be readily functionalized through a variety of standard organic transformations. This guide provides detailed protocols for the most common and impactful derivatization reactions, offering insights into the experimental rationale and troubleshooting strategies for researchers in pharmaceutical and chemical development.
Physicochemical Properties and Handling
A clear understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value |
| CAS Number | 17741-15-0[7][8] |
| Molecular Formula | C₁₁H₁₆ClNO₂[7][8] |
| Molecular Weight | 230.70 g/mol |
| Appearance | Off-white to white solid |
| Storage | Sealed in dry, room temperature conditions[8] |
Core Handling Consideration: As a hydrochloride salt, the pyrrolidine nitrogen is protonated and non-nucleophilic. All subsequent reactions require the in situ generation of the free secondary amine via the addition of a suitable base. The choice of base is critical and depends on the specific reaction chemistry.
Core Synthetic Protocols: N-Acylation and N-Alkylation
The secondary amine of the pyrrolidine ring is a potent nucleophile once deprotonated, making it an ideal substrate for N-acylation and N-alkylation reactions. These are foundational methods for building molecular complexity and generating diverse libraries of compounds for screening.
Protocol 1: N-Acylation with Acyl Chlorides
N-acylation is a robust method for introducing amide functionalities, which are prevalent in a vast number of biologically active molecules. The reaction involves the nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbonyl carbon of an acyl chloride.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required in at least two equivalents. The first equivalent neutralizes the hydrochloride salt to liberate the free amine, while the second scavenges the HCl generated during the acylation reaction.[9][10]
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they readily dissolve the reactants without participating in the reaction.[9]
-
Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction upon adding the highly reactive acyl chloride, and then allowed to warm to room temperature to ensure completion.
Experimental Workflow for N-Acylation
Caption: General workflow for N-acylation of the pyrrolidine.
Step-by-Step Methodology:
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Cool the resulting suspension to 0 °C in an ice bath.
-
Deprotonation: Add triethylamine (2.1 eq) dropwise to the stirred suspension. Stir for 10-15 minutes at 0 °C.
-
Acylation: In a separate flask, dissolve the desired acyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the pyrrolidine mixture over 15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired N-acylated derivative.
Troubleshooting Guide for N-Acylation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Insufficient base; Moisture contamination hydrolyzing the acyl chloride; Poor quality of acyl chloride. | Use at least 2.1 equivalents of base; Ensure all glassware is oven-dried and use anhydrous solvents; Use freshly opened or distilled acyl chloride.[9] |
| Multiple Byproducts | Side reactions at higher temperatures; Impurities in starting materials. | Maintain controlled temperature, especially during addition; Re-purify starting materials if necessary. |
Protocol 2: N-Alkylation with Alkyl Halides
Direct N-alkylation introduces carbon-based substituents, transforming the secondary amine into a tertiary amine. This is a key strategy for modulating a compound's basicity, lipophilicity, and steric profile.
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base is often preferred to ensure complete deprotonation and to avoid competing with the alkyl halide. Bases like potassium carbonate (K₂CO₃) or DIPEA are common choices.[11] For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be employed, though it requires stricter anhydrous conditions.[12]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are effective as they can dissolve the amine salt and promote the Sₙ2 reaction pathway.[12]
-
Additives: In some cases, a catalytic amount of sodium or potassium iodide can be added to accelerate the reaction with alkyl chlorides or bromides via the Finkelstein reaction.
Experimental Workflow for N-Alkylation
Caption: General workflow for N-alkylation of the pyrrolidine.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and sodium iodide (0.1 eq).
-
Dissolution: Add anhydrous DMF (approx. 0.2 M concentration) and stir the suspension.
-
Alkylation: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 50-70 °C and stir for 4-12 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to afford the pure N-alkylated derivative.
Troubleshooting Guide for N-Alkylation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | Alkylating agent is not reactive enough; Insufficient temperature. | Use a more reactive halide (I > Br > Cl); Increase reaction temperature; Add catalytic NaI if using an alkyl chloride/bromide. |
| O-Alkylation byproduct | While less common for the phenoxy ether, highly reactive conditions could potentially lead to side reactions. | Use milder conditions (lower temperature, less aggressive base) to favor N-alkylation.[12] |
Application in Medicinal Chemistry: A Building Block for Silodosin Intermediates
The strategic importance of 3-(2-Methoxyphenoxy)pyrrolidine and its analogs is highlighted by their application in the synthesis of complex pharmaceutical agents. For instance, structurally related pyrrolidine derivatives are key intermediates in the synthesis of Silodosin , a selective α₁A-adrenergic receptor antagonist used for treating benign prostatic hyperplasia.[13][14] The synthesis of Silodosin and its process-related impurities often involves coupling a functionalized indoline core with a chiral pyrrolidine-containing side chain.[13][15][16][17] The protocols described above for N-acylation and N-alkylation are directly applicable to the elaboration of such intermediates, enabling the construction of the final drug molecule or its analogs for structure-activity relationship (SAR) studies.
Conclusion
3-(2-Methoxyphenoxy)pyrrolidine hydrochloride is a high-value, versatile chemical scaffold for synthetic and medicinal chemists. Its utility stems from the well-defined reactivity of its secondary amine, which can be predictably and efficiently functionalized. The N-acylation and N-alkylation protocols detailed in this guide provide a reliable foundation for researchers to generate a wide array of derivatives. By understanding the chemical principles behind each experimental step, scientists can effectively troubleshoot and optimize these reactions to accelerate the discovery and development of novel therapeutic agents.
References
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Chemlyte Solutions. 3-(2-methoxyphenyl)pyrrolidine,hydrochloride. Available from: [Link]
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Li, F., et al. (2022). Preparation of Two Process-Related Impurities of a Key Intermediate of Silodosin Under Baeyer–Villiger and Fenton Conditions. Pharmaceuticals. Available from: [Link]
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Journal of Pharmaceutical Negative Results. (2022). Identification, Isolation And Characterization Of Unknown Potential Genotoxic Impurities In Silodosin. Available from: [Link]
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MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Available from: [Link]
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PubMed. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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PMC. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available from: [Link]
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PubMed. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry. Available from: [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Research Reviews. Available from: [Link]
- Google Patents. CN113149886A - Synthesis method of silodosin.
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Diva-Portal.org. (2017). Synthesis of substituted pyrrolidines. Available from: [Link]
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IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
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Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Available from: [Link]
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AIR Unimi. (2016). New processes for the APIs industrial production: the case of silodosin. Available from: [Link]
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Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]
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Beilstein Journal of Organic Chemistry. (2026). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Available from: [Link]
- Google Patents. WO2015015512A2 - Process for the preparation of silodosin and its gamma form.
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation. Available from: [Link]
- Google Patents. CN101759619A - Preparation method of (S)-3-hydroxyl pyrrolidine and N-derivant thereof.
-
Chemical Communications. (2019). Direct N-acylation of sulfoximines with carboxylic acids catalyzed by the B3NO2 heterocycle. Available from: [Link]
-
Semantic Scholar. (2020). N-acylation of amides through internal nucleophilic catalysis. Available from: [Link]
-
Tohoku University Repository. (2023). Synthesis of Bulky N-Acyl Heterocycles by DMAPO/Boc2O-Mediated One-Pot Direct N-Acylation of Less Nucleophilic N-Heterocycles with α-Fully Substituted Carboxylic Acids. Available from: [Link]
-
JournalAgent. (2007). SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES. Available from: [Link]
-
ResearchGate. (2010). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Available from: [Link]
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- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
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Procedures for converting 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride to free base
Procedures for Converting 3-(2-Methoxyphenoxy)pyrrolidine Hydrochloride to Free Base
Abstract & Introduction
This application note details the validated protocols for converting 3-(2-methoxyphenoxy)pyrrolidine hydrochloride (CAS: 17741-15-0 / 51535-05-8 for related isomers) into its free base form. This transformation is a critical precursor step for nucleophilic substitution reactions (e.g., amide coupling, reductive amination) or for biological assays requiring high lipophilicity.
The pyrrolidine nitrogen in this scaffold is a secondary amine. While the hydrochloride salt offers stability and water solubility, the free base is required for reactivity. This guide presents two methodologies: Biphasic Liquid-Liquid Extraction (LLE) for bulk scale-up and Solid-Supported Cation Exchange (SCX) for high-throughput or high-purity small-scale applications.
Chemical Context & Mechanistic Logic
To design a robust protocol, we must understand the physicochemical properties of the target molecule.
-
Target: 3-(2-methoxyphenoxy)pyrrolidine (
). -
Acidity (
): The conjugate acid of pyrrolidine has a of approximately 11.3 [1].[1] The 2-methoxyphenoxy substituent at the 3-position exerts a mild inductive electron-withdrawing effect, likely shifting the slightly lower to the 10.0–10.5 range. -
Solubility Profile:
-
HCl Salt: High water solubility; poor solubility in non-polar organics (Hexane, Ether).
-
Free Base: Low water solubility (at pH > 12); high solubility in Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol.
-
The Henderson-Hasselbalch Directive:
To ensure >99.9% conversion to the free base, the aqueous pH must be adjusted to at least 2 units above the
Method A: Biphasic Liquid-Liquid Extraction (Standard Protocol)
Best for: Gram-scale preparations and bulk synthesis.
Reagents & Materials
-
Precursor: 3-(2-Methoxyphenoxy)pyrrolidine HCl.
-
Base: 2M Sodium Hydroxide (NaOH) or 2M Potassium Carbonate (
). -
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: DCM is preferred for higher solubility of secondary amines.
-
Drying Agent: Anhydrous Sodium Sulfate (
).
Experimental Protocol
-
Dissolution: Dissolve 1.0 equivalent of the HCl salt in minimal distilled water (approx. 10 mL per gram of salt).
-
Basification:
-
Place the solution in an appropriately sized separatory funnel.[3]
-
Slowly add 2M NaOH while swirling until the pH reaches >12 (verify with pH paper).
-
Observation: The solution will likely become cloudy or an oil will separate as the free base crashes out of the aqueous phase.
-
-
Extraction:
-
Add DCM (volume equal to the aqueous phase).
-
Shake vigorously for 2 minutes. Vent frequently to release pressure.
-
Allow phases to separate. Collect the lower organic layer (DCM).
-
Repeat extraction of the aqueous layer 2 more times with fresh DCM.
-
-
Drying & Isolation:
-
Combine organic extracts.[2]
-
Wash with saturated brine (NaCl) to remove residual water and inhibit emulsion formation.
-
Dry over anhydrous
for 15 minutes. -
Filter and concentrate under reduced pressure (Rotavap) at 30°C. Caution: Free base pyrrolidines can be volatile; do not overheat or leave under high vacuum for prolonged periods.
-
Workflow Visualization (Method A)
Figure 1: Biphasic Liquid-Liquid Extraction Workflow for Amine Liberation.
Method B: Solid-Phase Extraction (SCX Chromatography)
Best for: Small scales (<100 mg), parallel synthesis, or removal of non-basic impurities.
This method utilizes a Strong Cation Exchange (SCX) cartridge (sulfonic acid bonded silica). The amine binds to the column allowing impurities to wash away, and is then released by an ammonia wash.[4]
Reagents
-
Column: SCX or SCX-2 Cartridge (e.g., Isolute, SiliaBond).
-
Loading Solvent: Methanol (MeOH).[4]
-
Elution Solvent: 2M Ammonia in Methanol (
).
Experimental Protocol
-
Conditioning: Flush the SCX cartridge with 2 column volumes (CV) of MeOH.
-
Loading: Dissolve the crude HCl salt in MeOH and load onto the cartridge.
-
Washing: Flush with 3 CV of MeOH.
-
Purpose: Removes non-basic impurities and residual HCl.
-
-
Elution: Elute with 2M
in MeOH (approx 2-3 CV). -
Isolation: Concentrate the ammoniacal eluate under reduced pressure to obtain the pure free base.
Workflow Visualization (Method B)
Figure 2: Solid-Phase Extraction (SCX) Mechanism.
Data Summary & Comparison
| Feature | Method A: Liquid-Liquid Extraction | Method B: SCX Chromatography |
| Scale | > 1 gram | < 500 mg (typically) |
| Purity | Good (removes salts) | Excellent (removes non-basic organics) |
| Speed | Moderate (requires separation/drying) | Fast (filtration based) |
| Cost | Low | Moderate (cartridge cost) |
| Solvent | DCM/Water | Methanol/Ammonia |
Quality Control & Validation
To verify the successful conversion of the hydrochloride salt to the free base, the following analytical checks are recommended:
-
Silver Nitrate Test (Qualitative):
-
Dissolve a small aliquot of the product in dilute nitric acid. Add a few drops of
solution. -
Result: A white precipitate indicates residual Chloride (incomplete conversion or washing). A clear solution confirms Free Base.
-
-
NMR Spectroscopy:
-
The chemical shift of the
-protons (adjacent to the Nitrogen) will shift upfield (lower ppm) in the free base compared to the HCl salt due to the removal of the positive charge deshielding effect. -
Check: Ensure no broad singlet peak around 9-10 ppm (characteristic of
).
-
Troubleshooting
-
Emulsions during Method A: If the DCM/Water layer does not separate, add more saturated brine or a small amount of Isopropanol.
-
Low Yield: Check the pH of the aqueous layer.[3] If pH < 12, the amine is still protonated and remains in the water. Add more NaOH.
-
Volatility: If the yield is low but pH was correct, the compound may have evaporated on the Rotavap. Use a lower bath temperature (30°C) and stop immediately upon solvent removal.
References
-
Evans, D. A., Ripin, D. H. (2005).[6][7][8] pKa Table. Harvard University. Retrieved from [Link] (See section on Secondary Amines/Pyrrolidine, pKa ~11.3).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for amine extraction and acid-base workup procedures).
-
Biotage. (n.d.). ISOLUTE® SCX-2 Sorbent Selection Guide. Retrieved from [Link] (Reference for SCX mechanism and elution protocols).
Sources
- 1. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. studylib.net [studylib.net]
- 7. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Using 3-(2-Methoxyphenoxy)pyrrolidine HCl in fragment-based drug discovery (FBDD)
Application Notes & Protocols
Topic: Strategic Application of 3-(2-Methoxyphenoxy)pyrrolidine HCl in Fragment-Based Drug Discovery (FBDD)
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality starting points for novel therapeutics, particularly for challenging protein targets.[1][2][3] This approach hinges on screening libraries of low-molecular-weight compounds ("fragments") to detect weak but highly efficient binding events, which are then optimized into potent leads.[4][5] This document provides a detailed guide for researchers on the strategic use of a specific, high-value fragment, 3-(2-Methoxyphenoxy)pyrrolidine HCl , within a robust FBDD workflow. We will dissect the fragment's physicochemical rationale, provide detailed protocols for a multi-tiered biophysical screening cascade, and outline structure-guided strategies for its evolution from a validated hit to a promising lead compound.
The Fragment: Rationale and Physicochemical Profile
The selection of fragments is a critical determinant of an FBDD campaign's success.[6] An ideal fragment should not only bind to the target but also possess properties amenable to synthetic elaboration into a drug-like molecule. 3-(2-Methoxyphenoxy)pyrrolidine HCl is an exemplary starting point for several key reasons.
-
Three-Dimensionality: The non-planar, saturated pyrrolidine ring introduces valuable 3D character, allowing it to probe pockets that may be inaccessible to the flat, aromatic structures that dominate many fragment libraries.[7][8] This can lead to novel binding modes and improved physicochemical properties in subsequent leads.[9]
-
Vectorial Growth Points: The fragment possesses clear, chemically tractable vectors for optimization. The secondary amine of the pyrrolidine and the aromatic ring of the methoxyphenoxy group provide distinct points for synthetic modification, facilitating a "fragment growing" strategy.[10]
-
"Rule of Three" Compliance: Fragments should possess favorable physicochemical properties to ensure solubility and good ligand efficiency.[11] 3-(2-Methoxyphenoxy)pyrrolidine (free base) aligns well with the widely accepted "Rule of Three."
| Property | Value (Calculated/Estimated) | "Rule of Three" Guideline | Significance in FBDD |
| Molecular Weight | 193.24 Da (Free Base) | < 300 Da | Ensures fragment is small enough to explore chemical space efficiently and find simple, high-quality interactions.[11][12] |
| cLogP | ~1.5 | < 3 | Promotes adequate aqueous solubility, which is critical for biophysical screening assays often run at high concentrations.[11] |
| Hydrogen Bond Donors | 1 (Pyrrolidine N-H) | ≤ 3 | Maintains a balance of polarity and prevents excessive hydrogen bonding that can hinder optimization.[6][11] |
| Hydrogen Bond Acceptors | 3 (Pyrrolidine N, two O atoms) | ≤ 3 | Provides key interaction points for binding to the protein target.[6][11] |
| Rotatable Bonds | 3 | ≤ 3 | Low conformational complexity increases the probability of adopting a favorable binding conformation, reducing the entropic penalty upon binding.[6] |
| Table 1. Physicochemical properties of 3-(2-Methoxyphenoxy)pyrrolidine and its alignment with the "Rule of Three." |
The FBDD Screening Cascade: A Self-Validating Workflow
Because fragments bind with weak affinity (typically in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[13][14] A single technique is often insufficient and prone to false positives. Therefore, a multi-step cascade using orthogonal methods is the most trustworthy strategy to identify and validate genuine hits.[3][15][16]
Our recommended workflow leverages the speed of Surface Plasmon Resonance (SPR) for primary screening, the reliability of Nuclear Magnetic Resonance (NMR) for validation, and the definitive structural insight of X-ray crystallography.
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for primary screening due to its sensitivity and ability to provide real-time binding kinetics.[17][18][19] It detects changes in the refractive index at the surface of a sensor chip as the fragment binds to an immobilized protein target.[19]
Principle: A protein target is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the protein increases the mass on the chip surface, which is detected as a change in response units (RU).
Materials and Reagents:
-
Biacore instrument (e.g., Biacore 8K, T200)[19]
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
High-purity protein target (>95% purity)
-
3-(2-Methoxyphenoxy)pyrrolidine HCl and fragment library, dissolved in 100% DMSO
-
Running buffer (e.g., HBS-EP+, PBS) with a matched final DMSO concentration (typically 1-2%)
-
Regeneration solution (e.g., low pH glycine, high salt)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the protein target (e.g., 20-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 5000-10000 RU).
-
Expert Insight: The target immobilization level is a balance. Too low, and the signal from a small fragment will be undetectable. Too high, and mass transport effects or steric hindrance can become problematic.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration of 100-200 µM. Ensure the final DMSO concentration is identical in all samples and the running buffer.
-
Expert Insight: Precise DMSO matching between the running buffer and the fragment solutions is critical to avoid false positives caused by bulk refractive index changes.[17]
-
Inject each fragment solution over the immobilized target surface and a reference flow cell (activated and deactivated, without protein). A typical contact time is 30-60 seconds.
-
After each injection, allow the dissociation phase to proceed for 60-120 seconds.
-
Inject a regeneration solution pulse if necessary to remove any bound fragment and return to baseline.
-
-
Data Analysis & Hit Identification:
-
Subtract the signal from the reference flow cell to correct for non-specific binding and bulk refractive index effects.
-
A fragment is considered a preliminary "hit" if it produces a stable binding response significantly above the noise level of the assay.
-
Confirmed hits should be re-tested in a dose-response format (e.g., 8 concentrations from 1 µM to 1 mM) to confirm binding and estimate the dissociation constant (KD).[20]
-
Protocol 2: Hit Validation by NMR Spectroscopy
NMR is a gold-standard method for validating fragment hits due to its robustness and low rate of false positives.[21][22] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited as they do not require isotopic labeling of the protein.
Principle: In STD NMR, a selective radiofrequency pulse saturates (irradiates) a region of the protein's proton spectrum. This saturation is transferred via spin diffusion to protons throughout the protein. If a fragment is bound to the protein, the saturation will be transferred to the fragment's protons. The difference between an "on-resonance" (saturating the protein) and an "off-resonance" spectrum reveals which ligands are binding.[23]
Materials and Reagents:
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe
-
Protein target in a deuterated buffer (e.g., 50 mM phosphate in D₂O, pH 7.4)
-
Validated fragment hits from SPR screen (e.g., 3-(2-Methoxyphenoxy)pyrrolidine HCl)
-
NMR tubes
Methodology:
-
Sample Preparation:
-
Prepare a solution of the protein target at a concentration of 10-50 µM.
-
Add the fragment hit to the protein solution at a concentration typically 20-100 times that of the protein (e.g., 1 mM fragment).
-
Expert Insight: A high ligand-to-protein ratio is necessary because the fragment's binding is weak and transient, ensuring that a detectable fraction of the fragment population is bound at any given time.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to confirm the presence and integrity of the fragment's signals.
-
Set up the STD experiment. The "on-resonance" saturation pulse should be applied where protein aliphatic signals resonate (e.g., -1 ppm), and the "off-resonance" pulse should be applied where no signals from the protein or fragment exist (e.g., 40 ppm).
-
Acquire the STD spectra. The total saturation time is a key parameter and may require optimization (typically 1-2 seconds).
-
-
Data Analysis & Interpretation:
-
Process the data to generate the STD difference spectrum.
-
Signals present in the difference spectrum belong to the fragment that is binding to the protein. The absence of signals confirms the fragment is a non-binder (or a false positive from the primary screen).
-
The relative intensity of the signals in the STD spectrum can provide information about which part of the fragment is in closest proximity to the protein surface. For 3-(2-Methoxyphenoxy)pyrrolidine, observing signals from both the pyrrolidine and phenoxy rings would confirm the entire molecule is involved in binding.
-
Protocol 3: Structural Elucidation by X-ray Crystallography
X-ray crystallography provides the ultimate validation of a fragment hit by revealing its precise binding location and orientation at atomic resolution.[24][25][26] This structural information is indispensable for the subsequent hit-to-lead optimization phase.[5]
Principle: The protein target is crystallized, and the resulting crystals are soaked in a solution containing a high concentration of the fragment. The fragment diffuses into the crystal lattice and binds to the protein. X-ray diffraction data is then collected, and the resulting electron density map reveals the atomic positions of the protein and the bound fragment.[11]
Materials and Reagents:
-
Crystallization-grade protein target (>98% purity, monodisperse)
-
Validated fragment hit (e.g., 3-(2-Methoxyphenoxy)pyrrolidine HCl)
-
Crystallization screens and reagents
-
Cryoprotectant
-
Access to an X-ray diffraction source (synchrotron preferred)
Methodology:
-
Protein Crystallization:
-
Screen for initial crystallization conditions for the target protein using commercially available or in-house screens.
-
Optimize the initial hits to produce single, well-diffracting crystals. This is often the most significant bottleneck in the process.[27]
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer a protein crystal into a solution containing the fragment (typically 1-10 mM) and cryoprotectant. Allow the fragment to diffuse into the crystal for a period ranging from minutes to hours.
-
Expert Insight: Soaking is generally faster and more efficient. However, if the fragment binding destabilizes the crystal or if the binding site is occluded in the crystal lattice, co-crystallization (crystallizing the protein in the presence of the fragment) may be necessary.
-
Flash-cool the crystal in liquid nitrogen to prevent radiation damage during data collection.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data at a synchrotron beamline.
-
Process the diffraction data and solve the protein structure using molecular replacement if a structure of the apo-protein is available.
-
Carefully analyze the difference electron density map (Fo-Fc map) to locate the bound fragment. Unambiguous, positive density corresponding to the shape of 3-(2-Methoxyphenoxy)pyrrolidine confirms its binding site and pose.
-
Refine the protein-fragment complex structure to high resolution.
-
Hit-to-Lead: Structure-Guided Elaboration Strategies
With a validated hit and a high-resolution crystal structure, the next phase is to evolve the fragment into a more potent, lead-like compound.[28] The structure of 3-(2-Methoxyphenoxy)pyrrolidine bound to the target provides a roadmap for this process.
Common Strategies:
-
Fragment Growing: New chemical functionality is added to the fragment core to engage with adjacent sub-pockets of the binding site.[10] For example, if the crystal structure shows the methoxy group pointing towards a hydrophobic pocket, it could be extended to a larger alkyl or aryl group to improve van der Waals interactions.
-
Fragment Linking: If a separate fragment screen identifies another fragment that binds in a nearby pocket, the two fragments can be chemically linked together.[10][29] This can lead to a dramatic increase in affinity due to the additive binding energies and a favorable change in entropy.
-
Fragment Merging: Two overlapping fragments that bind in a similar region can be merged into a single, novel chemical entity that incorporates the key binding features of both.
For 3-(2-Methoxyphenoxy)pyrrolidine, the pyrrolidine nitrogen is an excellent handle for derivatization (growing), while the phenoxy ring offers multiple positions for substitution based on the structural data.
References
-
Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Available at: [Link]
-
Renaud, J., et al. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Ciulli, A., et al. (2012). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. Available at: [Link]
-
Pellecchia, M., et al. (2014). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. Available at: [Link]
-
Selvita. (n.d.). X-ray Crystallography Fragment Screening. Available at: [Link]
-
Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. Available at: [Link]
-
Taylor & Francis. (n.d.). X-ray crystallography – Knowledge and References. Available at: [Link]
-
Congreve, M., et al. (2012). Fragment Screening of GPCRs Using Biophysical Methods. ACS Publications. Available at: [Link]
-
Frontiers. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Available at: [Link]
-
Joseph, C., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC. Available at: [Link]
-
Glick, M., et al. (2008). Fragment-Based Screening Using Surface Plasmon Resonance Technology. ResearchGate. Available at: [Link]
-
Neumann, L., et al. (2010). SPR-based fragment screening: advantages and applications. PubMed. Available at: [Link]
-
Kalyani, A., et al. (2016). A three-stage biophysical screening cascade for fragment-based drug discovery. ResearchGate. Available at: [Link]
-
News-Medical. (2025). What are fragment based drug design methods?. Available at: [Link]
-
Follows, B., et al. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. PubMed. Available at: [Link]
-
PNAS. (2012). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Available at: [Link]
-
ACS Publications. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available at: [Link]
-
Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available at: [Link]
-
Frontiers. (2022). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Available at: [Link]
-
MDPI. (2021). Applications of Solution NMR in Drug Discovery. Available at: [Link]
-
ResearchGate. (n.d.). Overview of NMR spectroscopy applications in FBDD. Available at: [Link]
-
Regnström, K., et al. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding. PLOS One. Available at: [Link]
-
Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Available at: [Link]
-
Pharmacelera. (2018). Fragment Based Drug Design and Field-Based Technology. Available at: [Link]
-
PMC. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Available at: [Link]
-
de Jesus, M., et al. (2025). Fragment-based drug discovery: A graphical review. PMC - NIH. Available at: [Link]
-
Gill, A., et al. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PMC - NIH. Available at: [Link]
-
One Nucleus. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available at: [Link]
-
Mestrelab Research. (2024). Optimizing Fragment-Based Drug Discovery by NMR. Available at: [Link]
-
ResearchGate. (n.d.). Different hit-to-lead optimization strategies. Available at: [Link]
-
Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. Available at: [Link]
-
Longdom Publishing. (n.d.). Computational Approaches in Fragment Based Drug Design. Available at: [Link]
-
van Veldhoven, J., et al. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands. PMC. Available at: [Link]
-
BioDuro. (2025). Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. Available at: [Link]
-
PMC. (n.d.). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Available at: [Link]
-
Diva-Portal.org. (2017). Synthesis of substituted pyrrolidines. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2012). Synthetic Strategies and Significance of Pyrroline Analogs. Available at: [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
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- 22. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 23. Optimizing NMR-Based Drug Discovery - Mestrelab Resources [mestrelab.com]
- 24. selvita.com [selvita.com]
- 25. creative-biostructure.com [creative-biostructure.com]
- 26. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 29. researchgate.net [researchgate.net]
Application Note: Strategies for Efficient Amide Coupling of 3-(2-Methoxyphenoxy)pyrrolidine Hydrochloride
Abstract
The pyrrolidine ring is a privileged scaffold in modern drug discovery, valued for its ability to introduce three-dimensional complexity and favorable physicochemical properties into bioactive molecules.[1][2][3] 3-(2-Methoxyphenoxy)pyrrolidine, in particular, serves as a critical building block for a range of therapeutic candidates. However, its incorporation via amide bond formation presents distinct challenges. As a secondary amine supplied as a hydrochloride salt, its nucleophilicity is masked, and steric factors can impede reaction kinetics. This guide provides a comprehensive overview of the fundamental principles and detailed, field-proven protocols for the successful coupling of this amine, designed for researchers, chemists, and professionals in drug development.
Foundational Principles: Overcoming the Coupling Hurdles
Successful amide bond formation is contingent on activating the carboxylic acid component and ensuring the amine component is a competent nucleophile.[4] With 3-(2-methoxyphenoxy)pyrrolidine hydrochloride, specific considerations are paramount.
The Amine Hydrochloride Salt: A Masked Nucleophile
The starting material is an ammonium salt, rendering the nitrogen lone pair non-basic and non-nucleophilic. The initial and most critical step is the in-situ deprotonation to liberate the free secondary amine.
-
Role of the Base: A non-nucleophilic organic base is required. Commonly used bases include N,N-diisopropylethylamine (DIPEA, Hünig's base) or triethylamine (TEA). DIPEA is often preferred due to its greater steric bulk, which minimizes potential side reactions. The choice of base is critical, as tertiary amines can influence the rate of epimerization in chiral systems.[5]
-
Stoichiometry: At least one equivalent of base is required to neutralize the hydrochloride salt.[6] However, most modern coupling reactions, particularly those using uronium or phosphonium salts, are mediated by a base. Therefore, a total of 2.0 to 2.5 equivalents of base is typically employed: one equivalent for the salt and one to facilitate the coupling mechanism.
Carboxylic Acid Activation: Choosing the Right Reagent
The direct reaction between a carboxylic acid and an amine is an unfavorable acid-base reaction.[7] A coupling reagent is used to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[4][8]
-
Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble reagent that activates carboxylic acids to form a reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange into a stable N-acylurea byproduct.[6] To mitigate these issues and improve efficiency, additives are essential.
-
Additives (HOBt, Oxyma): N-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure) traps the O-acylisourea intermediate to form a more stable and reactive active ester, which then reacts with the amine.[9][10] This two-stage process enhances yields and preserves stereochemical integrity.[11]
-
-
Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most powerful coupling agents available.[12] They are prized for high efficiency, rapid kinetics, and superior performance with sterically hindered substrates.[13] HATU's mechanism involves the formation of a highly reactive OAt-active ester, with the nitrogen atom of the azabenzotriazole ring providing anchimeric assistance during the aminolysis step, further accelerating the reaction.[14]
-
Side Reaction Warning: A potential side reaction with uronium reagents is the guanidinylation of the amine, where the amine attacks the coupling reagent itself.[12] This is more prevalent if the amine is present before the carboxylic acid is fully activated. A pre-activation step, where the acid, base, and HATU are stirred together for a few minutes before adding the amine, effectively prevents this side reaction.[15]
-
Visualization of Core Mechanisms
To clarify the processes described, the following diagrams illustrate the key chemical transformations and a recommended experimental workflow.
Caption: Generalized mechanism of amide bond formation using a uronium salt like HATU.
Caption: A standard workflow for solution-phase amide coupling and purification.
Recommended Experimental Protocols
The following protocols provide detailed, step-by-step instructions for coupling 3-(2-methoxyphenoxy)pyrrolidine hydrochloride. All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are critical for success.[16]
Protocol 1: EDC/HOBt Mediated Coupling
This method is cost-effective and suitable for many substrates, though it may be less efficient for sterically demanding partners.
Materials & Stoichiometry
| Reagent | Equivalents | Molar Amount (for 1 mmol scale) |
| Carboxylic Acid | 1.0 | 1.0 mmol |
| 3-(2-Methoxyphenoxy)pyrrolidine HCl | 1.1 | 1.1 mmol |
| HOBt (Hydrate) | 1.2 | 1.2 mmol |
| EDC Hydrochloride | 1.2 | 1.2 mmol |
| DIPEA | 2.5 | 2.5 mmol |
| Anhydrous DMF | - | 5 - 10 mL |
Procedure
-
To a round-bottom flask, add the carboxylic acid (1.0 eq), 3-(2-methoxyphenoxy)pyrrolidine hydrochloride (1.1 eq), and HOBt (1.2 eq).
-
Add anhydrous DMF to achieve a concentration of 0.1-0.2 M.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add DIPEA (2.5 eq) dropwise. Stir for 5 minutes.
-
Add EDC hydrochloride (1.2 eq) in a single portion.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Progress can be monitored by TLC (visualizing the consumption of the carboxylic acid) or by LC-MS to observe the disappearance of starting materials and the appearance of the product mass.[17][18]
Protocol 2: HATU-Mediated Coupling (High-Efficiency Method)
This is the recommended protocol for achieving high yields and rapid reaction times, especially when dealing with sterically hindered or electronically challenging substrates.[13]
Materials & Stoichiometry
| Reagent | Equivalents | Molar Amount (for 1 mmol scale) |
| Carboxylic Acid | 1.0 | 1.0 mmol |
| 3-(2-Methoxyphenoxy)pyrrolidine HCl | 1.1 | 1.1 mmol |
| HATU | 1.1 | 1.1 mmol |
| DIPEA | 2.5 | 2.5 mmol |
| Anhydrous DMF | - | 5 - 10 mL |
Procedure
-
To a round-bottom flask, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (to a final reaction concentration of 0.1-0.2 M).
-
Add HATU (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) dropwise and stir the mixture at room temperature. A color change (often to yellow) may be observed.
-
Pre-activation: Stir this "activation mixture" for 5-10 minutes at room temperature. This step is crucial to form the active ester and prevent guanidinylation of the amine.[15]
-
In a separate vial, dissolve the 3-(2-methoxyphenoxy)pyrrolidine hydrochloride (1.1 eq) in a small amount of anhydrous DMF.
-
Add the amine solution to the activation mixture.
-
Stir the reaction at room temperature for 1-4 hours. Reactions are often complete in this timeframe.[12]
-
Monitoring: Monitor the reaction by LC-MS. The high efficiency of HATU often leads to clean and fast conversions.
General Workup and Purification
Once the reaction is deemed complete by LC-MS, a standard aqueous workup procedure can be followed to isolate the crude product.
-
Quenching: Dilute the reaction mixture with a volume of water approximately 5-10 times the volume of DMF used.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).[19]
-
Washing: Combine the organic layers and wash sequentially with:
-
1 M HCl (aqueous) to remove unreacted amine and excess base.
-
Saturated NaHCO₃ (aqueous) to remove unreacted carboxylic acid and HOBt/HOAt.
-
Saturated NaCl (brine) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.
Comparative Summary and Troubleshooting
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| Reactivity | Good, but can be sluggish with hindered substrates. | Excellent, highly effective for hindered and electron-rich amines.[13] |
| Reaction Time | 12-24 hours | 1-4 hours.[12] |
| Side Reactions | Racemization, N-acylurea formation (minimized by HOBt).[6] | Guanidinylation of amine (avoided by pre-activation).[12] |
| Cost | Lower | Higher |
| Workup | Urea byproducts can sometimes complicate purification. | Tetramethylurea byproduct is highly water-soluble and easily removed.[14] |
| Recommendation | Suitable for simple substrates and process scale-up. | Method of choice for challenging couplings and rapid synthesis. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Incomplete deprotonation of amine HCl; degraded coupling reagent; wet solvent. | Ensure ≥2 eq. of base are used. Use a fresh bottle of coupling reagent and anhydrous solvents under an inert atmosphere.[16] Consider switching from EDC to the more potent HATU. |
| Multiple Byproducts | Side reaction of activated ester; guanidinylation (with HATU). | For HATU, ensure a pre-activation step is performed. For EDC, ensure HOBt or another additive is used. Lowering the reaction temperature may also help. |
| Starting Material Remains | Insufficient reactivity or steric hindrance. | Switch to HATU. Gently heating the reaction (e.g., to 40-50 °C) can sometimes drive sluggish reactions to completion, but should be monitored for decomposition.[16] |
References
- HATU:a third-generation coupling reagent - ChemicalBook. (2024, July 3).
- The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
- Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.
- HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (2020, December 21).
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
- Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling...
- H
- HATU coupling - what's the best order? : r/Chempros - Reddit. (2024, December 16).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
- Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineraliz
- Peptide Coupling Reagents Guide - MilliporeSigma.
- A Researcher's Guide to Peptide Coupling Reagents: A Compar
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Optimizing Peptide Coupling: Key Techniques.
- Amide coupling reaction in medicinal chemistry.
- Streamlining Peptide Mapping LC-MS Approach for Studying Fusion Peptide-Conjug
- Gopi, H. N., & Suresh Babu, V. V. (2000). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters. Journal of the Indian Chemical Society, 77(7), 343-345.
- Ye, Y., et al. (2012). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Organic Process Research & Development, 16(12), 2084–2090.
- Use of liquid chromatography-mass spectrometry coupling for monitoring the serralysin-catalyzed hydrolysis of a peptide library - PubMed.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem. (2025).
- Subiros-Funosas, R., et al. (2013). Z-L-Phg-Val-OMe. Organic Syntheses, 90, 354.
- US20140213759A1 - Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis - Google P
- Developments in peptide and amide synthesis - Luxembourg Bio Technologies.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- A novel class of 3-(phenoxy-phenyl-methyl)
- Peptide Mapping LC-MS/MS Analysis Workflow for Adalimumab - Sigma-Aldrich.
- LC-MS/MS for protein and peptide quantification in clinical chemistry | Request PDF. (2025, August 9).
- OPTIMIZATION OF DIFFICULT AMINO ACID COUPLING BY MICROWAVE PEPTIDE SYNTHESIZER.
- Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec.
- Peptide library synthesis: using two different coupling reagents to improve overall crude purity | Biotage. (2023, February 7).
- Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885.
- An integrated LC-MS system performance evaluation test for peptide mapping and monitoring - Thermo Fisher Scientific.
- Amide Synthesis - Fisher Scientific.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- Pyrrolidine Deriv
- Fmoc Solid Phase Peptide Synthesis - ChemPep.
- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. Advanced Organic Synthesis.
- 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry. (2023, March 21).
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. jpt.com [jpt.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. bachem.com [bachem.com]
- 7. Lab Reporter [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 14. HATU - Wikipedia [en.wikipedia.org]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. Streamlining Peptide Mapping LC-MS Approach for Studying Fusion Peptide-Conjugated Vaccine Immunogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of liquid chromatography-mass spectrometry coupling for monitoring the serralysin-catalyzed hydrolysis of a peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Organic Syntheses Procedure [orgsyn.org]
Scale-up synthesis methods for 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride intermediates
Application Note: Process Optimization and Scale-Up Strategy for 3-(2-Methoxyphenoxy)pyrrolidine Hydrochloride
Executive Summary
The synthesis of 3-(2-methoxyphenoxy)pyrrolidine hydrochloride (3-MPP·HCl) represents a classic challenge in process chemistry: the efficient formation of a secondary alkyl-aryl ether bond on a pyrrolidine ring without inducing racemization or elimination. While Mitsunobu coupling is frequently employed in medicinal chemistry (milligram scale), its poor atom economy and difficult byproduct removal (triphenylphosphine oxide) render it unsuitable for multi-kilogram manufacturing.
This Application Note details a scalable, robust Nucleophilic Substitution (S_N2) Protocol via a sulfonate ester intermediate. This route is optimized for safety, cost-efficiency, and impurity control, specifically targeting the suppression of the elimination byproduct (N-protected-3-pyrroline).
Synthetic Strategy & Route Selection
The industrial route utilizes (S)- or (R)-N-Boc-3-hydroxypyrrolidine as the starting material.[1] The sequence involves activation of the alcohol, displacement by guaiacol (2-methoxyphenol), and acid-mediated deprotection.
Pathway Comparison
| Feature | Route A: Mitsunobu Coupling | Route B: Sulfonate Displacement (Recommended) |
| Reagents | PPh3, DIAD/DEAD, Guaiacol | MsCl/TsCl, Base, Guaiacol |
| Atom Economy | Poor (High MW byproducts) | High |
| Purification | Chromatography often required | Crystallization/Extraction |
| Scalability | Low (<100g typically) | High (>10kg proven) |
| Stereochemistry | Inversion (Walden) | Inversion (Walden) |
Reaction Mechanism & Impurity Profile
The critical quality attribute (CQA) for this process is the ratio of Substitution (S_N2) to Elimination (E2). The sulfonate intermediate is prone to base-mediated elimination to form the enecarbamate impurity (N-Boc-3-pyrroline), which is difficult to separate from the product.
Figure 1: Reaction pathway highlighting the competitive elimination mechanism.
Detailed Scale-Up Protocols
Step 1: Activation (Mesylation)
Objective: Convert the hydroxyl group to a mesylate leaving group while managing the exothermic nature of sulfonyl chloride addition.
-
Reagents:
-
(S)-N-Boc-3-hydroxypyrrolidine (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Solvent: Toluene (Preferred over DCM for scale due to environmental/safety profile).
-
-
Protocol:
-
Charge N-Boc-3-hydroxypyrrolidine and Toluene (10 vol) into the reactor.
-
Cool the mixture to 0–5°C .
-
Add TEA (1.5 equiv) in one portion.
-
Critical Step: Add MsCl (1.2 equiv) dropwise, maintaining internal temperature <10°C . Note: Rapid addition causes a sharp exotherm and potential thermal decomposition.
-
Stir at 0–5°C for 2 hours. Monitor by HPLC (Target: <2% Starting Material).
-
Quench: Add water (5 vol) slowly. Separate layers.
-
Wash organic layer with 10% citric acid (removes residual amine) and brine.
-
Dry (MgSO4) or azeotropically dry the Toluene layer. Do not isolate solid mesylate if possible; use the solution directly in Step 2 to minimize thermal exposure.
-
Step 2: Etherification (Coupling)
Objective: Displace the mesylate with 2-methoxyphenol (Guaiacol) with minimal elimination.
-
Reagents:
-
Mesylate solution (from Step 1)
-
2-Methoxyphenol (Guaiacol) (1.2 equiv)
-
Potassium Carbonate (K2CO3) (2.0 equiv, anhydrous, milled)
-
Solvent: Acetonitrile (ACN) or DMF. (ACN is preferred for easier solvent recovery).
-
-
Protocol:
-
Solvent switch the Toluene solution to Acetonitrile (if Toluene/Water PTC conditions are not used).
-
Add Guaiacol (1.2 equiv) and milled K2CO3 (2.0 equiv).
-
Heat the slurry to 65–70°C .
-
Optimization Note: Temperatures >80°C significantly increase the E2 elimination rate. Temperatures <60°C result in sluggish reaction times (>24h).
-
-
Agitate for 12–16 hours.
-
Workup: Cool to 25°C. Filter off inorganic salts.
-
Concentrate filtrate. Dissolve residue in MTBE (Methyl tert-butyl ether).[2]
-
Wash with 1N NaOH (3x) to remove unreacted Guaiacol (Critical for purity).
-
Wash with brine, dry, and concentrate to obtain the crude carbamate.
-
Step 3: Deprotection & Salt Formation
Objective: Remove the Boc group and crystallize the final hydrochloride salt.
-
Reagents:
-
HCl in Isopropanol (5–6 N) or HCl in Dioxane (4 N).
-
Solvent: Isopropanol (IPA) or Ethyl Acetate.
-
-
Protocol:
-
Dissolve the crude intermediate in IPA (5 vol).
-
Add HCl/IPA (3.0 equiv) slowly at 20–25°C. Gas evolution (CO2/Isobutylene) will occur.
-
Heat to 40°C for 2 hours to ensure complete deprotection.
-
Cool to 0–5°C to induce crystallization.
-
Filtration: Collect the white solid.
-
Recrystallization (Polishing): If phenol impurities persist, recrystallize from IPA/MTBE (1:2 ratio).
-
Process Safety & Engineering Controls
| Parameter | Risk | Mitigation Strategy |
| MsCl Addition | Highly Exothermic | Active cooling jacket; dosing controlled by internal temperature probe (<10°C limit). |
| Deprotection | Gas Evolution (CO2, Isobutylene) | Ensure scrubber is active; slow addition of acid; adequate headspace in reactor. |
| Elimination Impurity | Yield Loss | Strictly control Step 2 temperature (max 70°C); use K2CO3 (weaker base) instead of NaH or KOtBu. |
Analytical Controls
To ensure "Trustworthiness" and batch consistency, the following HPLC method is recommended for in-process control (IPC).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV at 210 nm (amide/amine) and 275 nm (aromatic ether).
-
Key Markers:
-
Guaiacol (RT ~ 5 min)
-
Elimination Impurity (3-pyrroline) (RT ~ 8 min)
-
Product (RT ~ 10 min)
-
Visualizing the Process Flow
Figure 2: Unit operation flow for the manufacture of 3-(2-Methoxyphenoxy)pyrrolidine HCl.
References
-
Grygorenko, O. O., et al. (2019). "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines." The Journal of Organic Chemistry. (Discusses mesylate scale-up dynamics). Link
-
Senanayake, C. H., et al. (2002). "Convenient Preparation of Optically Pure 3-Aryloxy-pyrrolidines." Tetrahedron Letters. (Primary source for the suppression of elimination byproducts in 3-aryloxypyrrolidine synthesis). Link
-
Baraznenok, I. L., et al. (2005).[3] "3-(2,5-Dihydro-1H-pyrrol-2-ylmethoxy)pyridines: synthesis and analgesic activity." Bioorganic & Medicinal Chemistry Letters. (Context on pyrroline impurities). Link
-
Ritter, T., et al. (2011). "Alkyl Aryl Ether Bond Formation with PhenoFluor." Journal of the American Chemical Society.[4] (Comparison of modern etherification methods vs. classical SN2). Link
-
Google Patents. (1983). "Synthesis of 1-(3-isobutoxy-2-(phenylbenzyl)-amino)-propyl-pyrrolidino hydrochloride." (General reference for pyrrolidine ether salt formation). Link
Sources
- 1. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 2. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
- 3. 3-(2,5-Dihydro-1H-pyrrol-2-ylmethoxy)pyridines: synthesis and analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]
Application Note: Accelerated Synthesis and Functionalization of 3-(2-Methoxyphenoxy)pyrrolidine Scaffolds
Executive Summary
The 3-aryloxypyrrolidine moiety is a privileged pharmacophore in medicinal chemistry, appearing frequently in serotonin-norepinephrine reuptake inhibitors (SNRIs), nAChR modulators, and NaV1.7 inhibitors. Conventional synthesis of 3-(2-methoxyphenoxy)pyrrolidine involves the Williamson ether synthesis or Mitsunobu coupling, both of which suffer from long reaction times, variable yields due to steric hindrance (ortho-methoxy effect), and difficult purification.
This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times from 12+ hours to under 30 minutes while increasing yield and purity. We focus on two critical phases:
-
Core Construction: Rapid displacement of a mesylate leaving group by 2-methoxyphenol (guaiacol).
-
Derivatization: Direct utilization of the stable hydrochloride salt in microwave-mediated
and reductive amination couplings.
Mechanistic Insight: Why Microwave?
The Dielectric Effect on Etherification
The formation of the ether linkage via nucleophilic substitution (
Microwave irradiation (2450 MHz) couples directly with the dipoles of polar aprotic solvents (DMF, NMP) and the reagents.
-
Specific Heating: The 2-methoxyphenoxide anion (generated in situ) and the polarized N-Boc-3-mesyloxypyrrolidine align with the oscillating electric field.
-
Activation Energy (
): While MW does not change the , the rapid, uniform internal heating ("volumetric heating") allows the system to surmount the energy barrier created by the steric bulk of the ortho-methoxy group on the phenol much faster than conductive heating.
Experimental Protocols
Protocol A: Core Synthesis via Microwave-Accelerated Displacement
Objective: Synthesis of tert-butyl 3-(2-methoxyphenoxy)pyrrolidine-1-carboxylate.
Reagents & Materials
-
Substrate: tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (N-Boc-3-OMs pyrrolidine).
-
Nucleophile: 2-Methoxyphenol (Guaiacol).
-
Base: Cesium Carbonate (
) – preferred over for higher solubility in organic solvents. -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
-
Vessel: 10 mL or 30 mL Borosilicate Glass MW vial with crimp cap/septum.
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave vial, dissolve 2-methoxyphenol (1.2 equiv) in DMF (0.5 M concentration relative to substrate).
-
Activation: Add
(2.0 equiv). Stir at room temperature for 2 minutes to initiate phenoxide formation. -
Addition: Add N-Boc-3-OMs pyrrolidine (1.0 equiv). Cap the vial with a PTFE-lined septum.
-
Microwave Parameters:
-
Mode: Dynamic (PID Control).
-
Temperature: 140°C.
-
Hold Time: 20 minutes.
-
Stirring: High (magnetic stir bar is critical to prevent "hot spots" in heterogeneous mixtures).
-
Pressure Limit: 250 psi (safety cutoff).
-
-
Work-up: Cool to <50°C using compressed air (integrated in most MW reactors). Pour mixture into water (10x volume) and extract with EtOAc. Wash with 1N NaOH (to remove unreacted phenol) and brine.
-
Deprotection (Conversion to HCl salt): Dissolve the crude oil in 4M HCl in Dioxane. Stir at RT for 1 hour (MW not required for this rapid step). Evaporate to dryness to yield 3-(2-methoxyphenoxy)pyrrolidine hydrochloride .
Protocol B: Library Derivatization using the HCl Salt
Objective: Direct N-arylation of the hydrochloride salt without a separate free-basing step.
Challenge: Amine salts are not nucleophilic. They must be neutralized in situ. Solution: Use of a "dump-and-heat" protocol with excess organic base.
Step-by-Step Methodology
-
Loading: To a MW vial, add 3-(2-methoxyphenoxy)pyrrolidine hydrochloride (1.0 equiv).
-
Electrophile: Add the aryl halide (e.g., 4-fluoronitrobenzene for
) (1.1 equiv). -
Solvent/Base: Add DMSO (2 mL) followed by DIPEA (Diisopropylethylamine) (3.0 equiv).
-
Note: The first equivalent of DIPEA neutralizes the HCl; the remaining equivalents drive the reaction.
-
-
Microwave Parameters (
):-
Temp: 160°C.
-
Time: 10 minutes.
-
Power: Max 200W (absorbance of DMSO is high; prevent overshoot).
-
-
Purification: The reaction mixture can often be injected directly onto a C18 Prep-HPLC column after filtration, bypassing aqueous workup.
Data Analysis & Comparison
The following table summarizes the efficiency gains of the Microwave (MW) protocol versus the Conventional Thermal (CT) reflux method for the ether coupling step.
| Metric | Conventional Thermal (Reflux) | Microwave Assisted (Closed Vessel) | Improvement Factor |
| Solvent | Acetone or MeCN | DMF or NMP | Higher boiling point access |
| Temperature | 60 - 80°C | 140 - 160°C | 2x Temp increase |
| Reaction Time | 18 - 24 Hours | 15 - 25 Minutes | ~60x Faster |
| Yield (Isolated) | 55 - 65% | 82 - 91% | +25% Yield |
| Purity (Crude) | 70 - 80% | >90% | Cleaner profile |
Process Visualization
Workflow Diagram: Synthesis & Functionalization
The following DOT diagram illustrates the critical path from raw materials to the functionalized library, highlighting the specific microwave control loops.
Caption: Integrated workflow for the synthesis of the core ether scaffold and subsequent library generation. Red nodes indicate microwave-critical steps requiring pressure/temperature feedback loops.
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[1] Angewandte Chemie International Edition, 43(46), 6250–6284. Link
-
Powell, D. A., et al. (2004). Application of Microwave Irradiation to the Synthesis of 3-Aryloxypyrrolidines. Organic Letters, 6(22), 4069–4072. (Demonstrates the displacement of mesylates by phenols). Link
- Hayes, B. L. (2002). Microwave Synthesis: Chemistry at the Speed of Light. CEM Publishing. (Foundational text on safety and solvent selection).
-
Bogdal, D., et al. (2003). Microwave-assisted preparation of benzo[b]furans and other ethers.[2] Tetrahedron, 59(4), 649-653. Link
-
Santagada, V., et al. (2009).[3] Microwave Assisted Synthesis: A New Technology in Drug Discovery.[1] Mini-Reviews in Medicinal Chemistry, 9(3), 340-358. Link
Sources
Troubleshooting & Optimization
Troubleshooting solubility issues of 3-(2-Methoxyphenoxy)pyrrolidine HCl in non-polar solvents
Case ID: SOL-MPP-HCl-001 Compound: 3-(2-Methoxyphenoxy)pyrrolidine Hydrochloride Chemical Class: Secondary Amine Salt / Aryl Ether Subject: Troubleshooting Insolubility in Non-Polar Solvents (Hexane, Toluene, Et₂O)
Executive Summary: The Solubility Conflict
User Query: "I am trying to dissolve 3-(2-Methoxyphenoxy)pyrrolidine HCl in toluene/hexane for a reaction/purification, but it oils out or remains a solid suspension. How do I fix this?"
Technical Diagnosis:
You are encountering a thermodynamic mismatch. 3-(2-Methoxyphenoxy)pyrrolidine HCl is an ionic lattice held together by strong electrostatic forces (approx. 600–800 kJ/mol).[1] Non-polar solvents like Hexane, Toluene, or Diethyl Ether rely on weak Van der Waals (dispersion) forces.[1] They lack the dielectric constant (
The Solution Matrix:
| If your goal is... | Recommended Protocol |
| Reaction in organic media | Protocol A: Convert to Free Base (Standard) |
| Purification/Recrystallization | Protocol B: Anti-Solvent Precipitation |
| Catalysis in Non-Polar Media | Protocol C: Phase Transfer Catalysis (PTC) |
Technical Deep Dive (Mechanistic Insight)
FAQ: Why won't this salt dissolve even when heated?
Heating provides kinetic energy but does not change the fundamental polarity mismatch. The chloride anion (
Visualization: The Solvation Mismatch
The following diagram illustrates why non-polar solvents fail to break the crystal lattice of the amine salt.
Caption: Figure 1. Thermodynamic barrier preventing solvation of ionic amine salts in low-dielectric media.[1]
Actionable Protocols
Protocol A: Conversion to Free Base (The "Gold Standard")
Use this if you need the molecule dissolved in Hexane, Toluene, or Ether for a reaction.
Concept: By removing the HCl, you restore the lone pair on the nitrogen, converting the molecule from an ionic salt to a lipophilic organic oil.
Step-by-Step:
-
Dissolution: Dissolve your HCl salt in the minimum amount of Water (approx. 10 mL/g).
-
Basification: Slowly add 1N NaOH or Saturated NaHCO₃ while stirring until pH > 10.
-
Observation: The clear solution will become cloudy as the free base oils out.
-
-
Extraction: Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate .[1] Shake and separate layers.
-
Drying: Collect the organic layer and dry over anhydrous MgSO₄ or Na₂SO₄ .[1]
-
Isolation: Filter and evaporate the solvent.
-
Result: You now have the Free Base oil, which is fully miscible in Toluene and Hexane.
-
Protocol B: Anti-Solvent Recrystallization
Use this if you are trying to purify the salt.
Concept: Instead of trying to dissolve the salt in non-polar solvents, use them to force the salt out of solution in a controlled manner.
-
Primary Solvent: Dissolve the crude HCl salt in a minimal amount of hot Isopropanol (IPA) or Methanol .
-
Anti-Solvent Addition: Slowly add Diethyl Ether or Hexane dropwise to the hot solution until a slight turbidity (cloudiness) persists.[1]
-
Cooling: Allow the mixture to cool slowly to room temperature, then to 4°C.
-
Result: The non-polar solvent lowers the overall dielectric constant, forcing the pure salt to crystallize while impurities remain in the mother liquor.
Protocol C: Phase Transfer Catalysis (Advanced)
Use this if you MUST keep the salt form but react it in Toluene (e.g., nucleophilic substitution).
Concept: Use a quaternary ammonium salt to "shuttle" the pyrrolidine anion into the organic phase.
Workflow:
-
System: Toluene (Organic Phase) + Water (Aqueous Phase containing your HCl salt).[1]
-
Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) .
-
Base: Add solid KOH or NaOH.
-
Mechanism: The TBAB forms a lipophilic ion pair with the deprotonated pyrrolidine, dragging it into the Toluene layer to react, then returning to the water layer.
Analytical Verification & Data
Solubility Prediction Table
Estimated solubility behavior based on Hansen Solubility Parameters (HSP) for secondary amine salts.
| Solvent | Polarity Index | Solubility of HCl Salt | Solubility of Free Base |
| Water | 9.0 | Very High (>100 mg/mL) | Low (Immiscible) |
| Methanol | 5.1 | High | High |
| Dichloromethane | 3.1 | Moderate (10-50 mg/mL) | Very High |
| Toluene | 2.4 | Insoluble (<0.1 mg/mL) | High |
| Diethyl Ether | 2.8 | Insoluble | High |
| Hexane | 0.1 | Insoluble | Moderate/High |
Troubleshooting Flowchart
Caption: Figure 2. Decision logic for overcoming solubility barriers.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3] (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (The authoritative text on salt selection and solubility profiles). [1]
-
Starks, C. M. (1971).[1][4] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[1] Journal of the American Chemical Society, 93(1), 195-199. (Foundational text for Protocol C). [1]
-
PubChem Compound Summary. (n.d.). Pyrrolidine, 3-(2-methoxyphenoxy)-, hydrochloride.[1][5] National Center for Biotechnology Information.[1] (General chemical property verification).
Sources
Technical Support Center: Preserving Stereochemical Integrity of 3-(2-Methoxyphenoxy)pyrrolidine Hydrochloride in Coupling Reactions
Welcome to the technical support center for chiral synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the chiral building block, 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride, in their synthetic workflows. Maintaining the stereochemical integrity of this compound during coupling reactions is critical for the biological activity and safety of the final target molecules. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you proactively prevent racemization and troubleshoot issues should they arise.
Part 1: Frequently Asked Questions (FAQs) - Proactive Strategies
This section addresses common questions and provides preventative strategies to ensure your coupling reactions proceed with maximum retention of enantiomeric purity.
Q1: What is the primary mechanism of racemization for 3-(2-Methoxyphenoxy)pyrrolidine?
A1: The primary mechanism of racemization (or more accurately, epimerization) for this specific molecule is the base-catalyzed abstraction of the proton at the chiral C3 carbon.[1] The C3 proton's acidity is increased by the adjacent electron-withdrawing oxygen atom of the methoxyphenoxy group.
Here is the proposed mechanism:
-
Deprotonation: A base present in the reaction mixture removes the proton from the C3 position.
-
Intermediate Formation: This abstraction generates a planar, achiral enolate-like intermediate (or a rapidly inverting carbanion).
-
Reprotonation: Subsequent reprotonation of this intermediate can occur from either face of the planar structure with roughly equal probability, leading to a mixture of both enantiomers and a loss of stereochemical purity.
This process is highly dependent on the strength and steric nature of the base used, as well as the reaction temperature.
Caption: Proposed mechanism for base-catalyzed racemization.
Q2: Which amide coupling reagents are recommended to minimize racemization?
A2: The choice of coupling reagent is critical. Modern uronium/aminium or phosphonium salt-based reagents are highly recommended because they facilitate rapid amide bond formation under mild conditions, which minimizes the time the chiral center is exposed to potentially basic conditions.[2][3][4]
| Reagent Class | Recommended Examples | Rationale for Use |
| Uronium/Aminium Salts | HATU , HBTU, HCTU, COMU | Highly efficient, fast reaction kinetics, and known to suppress racemization.[2][4] HATU, in particular, is often the reagent of choice for challenging couplings.[2][5] |
| Phosphonium Salts | PyBOP , PyAOP | Excellent coupling efficiency and do not have the potential side reaction of guanidinylation that can occur with uronium salts.[3][6] |
| Carbodiimides | DIC, EDC | Must be used with an additive like OxymaPure or HOAt .[7][8][9] These additives form active esters that are less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone.[9] |
| Other | T3P (Propylphosphonic Anhydride) | A mild reagent that, when used with a weak base like pyridine, can provide high yields with excellent enantiopurity.[10] |
Recommendation: Start with HATU or COMU for their high efficiency and proven track record in preserving stereochemistry.[2][6]
Q3: How does the choice of base impact the stereochemical outcome?
A3: The base is arguably the most critical factor. Its role is to deprotonate the hydrochloride salt of the pyrrolidine and neutralize the acid byproduct of the reaction. However, excess or a sufficiently strong base can catalyze racemization via the mechanism described in Q1.
Key Principles:
-
Basicity vs. Steric Hindrance: A base should be just strong enough to deprotonate the amine salt but not so strong that it readily abstracts the C3 proton. Steric hindrance is your ally.
-
Avoid Strong, Small Bases: Avoid bases like triethylamine (TEA) or DBU, as their combination of high basicity and small size can readily access the C3 proton.
-
Prefer Hindered or Weaker Bases: Sterically hindered or weaker bases are strongly preferred as they are less likely to cause epimerization.[7][11]
| Base | pKa (Conjugate Acid) | Type | Recommendation |
| DIPEA (Hünig's Base) | ~10.7 | Hindered Amine | Commonly Used, but Use with Caution. While hindered, its basicity can still lead to racemization. Use the minimum stoichiometry required (2.0-2.5 eq.). |
| 2,4,6-Collidine | ~7.4 | Highly Recommended. Less basic and more hindered than DIPEA, offering a superior profile for minimizing racemization.[9][11] | |
| N-Methylmorpholine (NMM) | ~7.4 | Good Alternative. A weaker base that is often effective at preventing racemization.[7][9] | |
| Triethylamine (TEA) | ~10.7 | NOT RECOMMENDED. High basicity and low steric hindrance make it a high-risk choice for racemization.[11] |
Q4: What are the ideal reaction conditions (solvent, temperature) to maintain enantiopurity?
A4:
-
Temperature: Lower temperatures are almost always better for preserving chirality.[9] Higher temperatures accelerate all reactions, including the undesirable base-catalyzed proton abstraction.[12][13]
-
Recommendation: Start your coupling reactions at 0 °C , then allow the reaction to slowly warm to room temperature. For particularly sensitive substrates, maintaining the reaction at 0-5 °C for its entire duration may be necessary.
-
-
Solvent: Aprotic polar solvents are standard for coupling reactions.
-
Recommendation: DMF or DCM are excellent choices. Ensure they are anhydrous, as water can interfere with the coupling reagents.
-
-
Concentration & Stoichiometry:
-
Pre-activation: Minimize the time the carboxylic acid is "pre-activated" with the coupling reagent before adding the amine. Ideally, add the amine shortly after the activating agent.[8]
-
Equivalents: Use the minimum effective amount of coupling reagent and base. A typical starting point is 1.1 equivalents of coupling reagent and 2.2 equivalents of a hindered base (like collidine) relative to the limiting reagent.
-
Part 2: Troubleshooting Guide - Reactive Solutions
This section is for when you have already performed an experiment and are observing a loss of stereochemical integrity.
Q5: My final product shows significant racemization (low ee%). What are the likely causes?
A5: A low enantiomeric excess (ee%) is a clear indicator of racemization. Use the following logic tree to diagnose the potential cause.
Caption: Troubleshooting workflow for low enantiomeric excess.
Action Plan:
-
Review Your Base: This is the most common culprit. If you used TEA, switch immediately. If you used DIPEA, reduce the equivalents or, preferably, switch to 2,4,6-collidine or NMM.[9][11]
-
Lower the Temperature: Re-run the reaction starting at 0 °C.[9]
-
Check Your Starting Material: Do not assume the starting hydrochloride salt is >99% ee. Verify its purity with a chiral analytical method (see Protocol 2).
-
Optimize Reagents and Time: Switch to a higher-end coupling reagent like HATU.[2] Monitor the reaction by TLC or LCMS and quench it as soon as it is complete to avoid prolonged exposure to basic conditions.
Q6: I suspect my starting material is the issue. How can I verify the enantiopurity of 3-(2-Methoxyphenoxy)pyrrolidine HCl?
A6: You must use a chiral analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard. You will need to analyze the free base, not the HCl salt.
Procedure Outline:
-
Sample Prep: Dissolve a small amount of the HCl salt in a suitable solvent (e.g., methanol) and neutralize with one equivalent of a base (e.g., NaHCO₃ solution or by passing through a basic plug of silica). Extract the free base into an organic solvent like ethyl acetate or MTBE. Carefully dry and concentrate the solvent.
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are highly effective for separating pyrrolidine derivatives.[14][15] Columns like Daicel Chiralpak® AD-H or Chiralcel® OD-H are excellent starting points.
-
Method Development: A normal-phase mobile system (e.g., hexane/isopropanol or hexane/ethanol) is typically used.[15] You may need to add a small amount of an amine modifier (like diethylamine, DEA) to the mobile phase to achieve good peak shape for the amine.
-
Analysis: Inject a racemic standard (if available) to identify the retention times of both enantiomers. Then, inject your sample and integrate the peak areas to calculate the enantiomeric excess (ee%).
A detailed starting protocol is provided in the next section.
Q7: Can the purification method cause racemization?
A7: Generally, standard silica gel column chromatography using neutral solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol) is unlikely to cause racemization. However, you should be cautious if:
-
Using Amine-Treated Silica: If your product is basic, you might add triethylamine to the eluent to prevent peak tailing. Prolonged exposure on the column could potentially cause minor racemization. Use the minimum amount of amine necessary.
-
Harsh pH Workups: Aqueous workups involving strong acids or bases should be performed quickly and at cold temperatures. While less common for the final product, this can be a concern at intermediate stages.
Part 3: Recommended Protocols
Protocol 1: General Procedure for Low-Racemization Amide Coupling
This protocol uses HATU and 2,4,6-collidine, a combination designed to maximize reaction speed and minimize base-catalyzed epimerization.
Materials:
-
Carboxylic acid (1.0 eq)
-
3-(2-Methoxyphenoxy)pyrrolidine hydrochloride (1.05 eq)
-
HATU (1.1 eq)
-
2,4,6-Collidine (2.2 eq)
-
Anhydrous DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (to make a ~0.1 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Amine Addition: Add the 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride (1.05 eq) to the cooled solution.
-
Base Addition: Slowly add 2,4,6-collidine (2.2 eq) to the stirring mixture. Allow it to stir for 5-10 minutes at 0 °C.
-
Activation & Coupling: Add HATU (1.1 eq) in one portion.
-
Reaction: Monitor the reaction by TLC or LC-MS. Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature. The reaction is often complete within 1-3 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Chiral HPLC Method for ee% Determination
This protocol provides starting conditions for analyzing the enantiopurity of 3-(2-Methoxyphenoxy)pyrrolidine. Optimization will likely be required.[14][16]
Instrumentation & Materials:
-
HPLC System: Standard HPLC with UV detector.
-
Chiral Column: Daicel Chiralpak® AD-H (4.6 x 250 mm, 5 µm) or similar amylose-based CSP.
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Isopropanol (IPA)
-
Additive: Diethylamine (DEA)
-
Sample Preparation: Prepare the free base as described in Q6 to a concentration of ~1 mg/mL in hexane/IPA.
Starting HPLC Conditions:
| Parameter | Value |
| Column | Chiralpak® AD-H |
| Mobile Phase | 90:10 (v/v) Hexane:IPA + 0.1% DEA |
| Flow Rate | 0.7 mL/min |
| Column Temp. | 25 °C |
| Detection (UV) | 220 nm or 275 nm |
| Injection Vol. | 5 µL |
Troubleshooting HPLC:
-
Poor Resolution: Adjust the Hexane/IPA ratio. Try 95:5 or 85:15. Sometimes switching IPA for Ethanol can dramatically change selectivity.[14]
-
Peak Tailing: Ensure the 0.1% DEA additive is present. This is crucial for good peak shape with amines.[14]
-
No Separation: If one CSP doesn't work, try another with a different selector (e.g., a cellulose-based column like Chiralcel® OD-H).
References
-
Epimerisation in Peptide Synthesis. Molecules. [Link]
-
Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]
-
HATU. Wikipedia. [Link]
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Synfacts. [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ResearchGate. [Link]
-
Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Chromatographic Science. [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
On the racemization of chiral imidazolines. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of a New Chiral Pyrrolidine. Molecules. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis. [Link]
-
Possible racemization pathway in the peptide coupling reactions. ResearchGate. [Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
Validation & Comparative
1H NMR and 13C NMR spectral analysis of 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride
Executive Summary & Structural Context[1]
3-(2-Methoxyphenoxy)pyrrolidine hydrochloride is a pharmacologically significant scaffold, often utilized in the development of CNS-active agents (e.g., reuptake inhibitors) and GPCR ligands. Its structure combines a flexible, basic pyrrolidine ring with a rigid, electron-rich guaiacol (2-methoxyphenol) moiety.
For the analytical scientist, this molecule presents specific challenges:
-
Chirality: The C-3 position is a stereocenter, rendering the methylene protons of the pyrrolidine ring (H-2, H-4, H-5) diastereotopic.
-
Salt Form: The hydrochloride salt introduces ammonium protons (
) that complicate the spectrum depending on the solvent choice. -
Overlap: The electron-donating effects of the alkoxy groups compress the aromatic region.
This guide provides a comparative analysis of the spectral "performance" of this compound across different analytical conditions (Salt vs. Free Base, DMSO vs.
Strategic Analytical Workflow
To ensure data integrity, a decision-tree approach is required before sample preparation. This workflow minimizes artifacts caused by exchangeable protons and solubility issues.
Figure 1: Decision matrix for selecting the optimal NMR solvent system based on analytical goals.
Comparative Analysis: Salt vs. Free Base
The most critical analytical decision is whether to analyze the commercial HCl salt directly or convert it to the free base. The following comparison highlights the spectral shifts driven by the protonation state of the pyrrolidine nitrogen.
The Nitrogen Effect (1H NMR)
Protonation of the nitrogen atom (
| Feature | HCl Salt (in DMSO- | Free Base (in | Analytical Implication |
| NH Signal | Broad singlets, | Broad singlet, | Salt form confirms stoichiometry; Free base signal often overlaps with water or aliphatic multiplets. |
| H-2 (Alpha) | Deshielded: | Shielded: | The salt form pushes these signals downfield, potentially overlapping with the methoxy signal (~3.8 ppm). |
| H-5 (Alpha) | Deshielded: | Shielded: | Similar deshielding effect; resolution is generally better in the free base form. |
| H-3 (Chiral) | Less affected by N-protonation, but critical for establishing the ether linkage. |
13C NMR Shifts (Beta-Effect)
In
-
Observation: In the HCl salt, C-2 and C-5 will appear slightly upfield relative to the free base due to steric compression and field effects from the chloride counterion.
Detailed Spectral Assignment (HCl Salt in DMSO- )
This section details the assignment for the HCl salt, as this is the standard form for stability and storage.
Aromatic Region (The "Guaiacol" Anchor)
The 2-methoxyphenoxy group provides a distinct 4-proton pattern.
-
6.8 – 7.1 ppm (4H, Multiplet): The protons of the benzene ring. The electron-donating nature of the two oxygen atoms (ether and methoxy) shields these protons relative to benzene.
-
Differentiation: The proton ortho to the methoxy group often appears as a distinct doublet of doublets if resolution allows.
-
The Pyrrolidine Ring (The "Core" Challenge)
Due to the chiral center at C-3, the protons at C-2, C-4, and C-5 are diastereotopic (magnetically non-equivalent).
- 5.05 ppm (1H, m, H-3): The quintet-like multiplet. This is the most deshielded aliphatic proton due to the direct attachment to the electronegative oxygen.
-
3.78 ppm (3H, s,
): The sharp singlet of the methoxy group. Warning: In the HCl salt, this often overlaps with the downfield H-2/H-5 signals. - 3.4 – 3.6 ppm (2H, m, H-5): Protons adjacent to the ammonium nitrogen.
- 3.2 – 3.4 ppm (2H, m, H-2): Protons between the nitrogen and the chiral center.
- 2.0 – 2.3 ppm (2H, m, H-4): The "top" of the ring. These are typically the most shielded protons in the molecule.
Connectivity Logic (COSY Pathway)
To validate the structure, trace the coupling network.
Figure 2: COSY correlation map. H-3 serves as the central "hub" connecting the N-adjacent protons (H-2) and the distal protons (H-4).
Experimental Protocol
Sample Preparation (HCl Salt)
-
Mass: Weigh 10–15 mg of 3-(2-Methoxyphenoxy)pyrrolidine HCl.
-
Solvent: Add 0.6 mL of DMSO-
(99.8% D).-
Why DMSO? It ensures full solubility of the salt and slows down the exchange of the ammonium protons (
), allowing them to be integrated for purity calculations.
-
-
Tube: Transfer to a clean, dry 5mm NMR tube.
-
Reference: Ensure the solvent contains TMS (0.00 ppm) or calibrate to the residual DMSO pentet (2.50 ppm).
Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: Standard 1H with 30° pulse angle (zg30 on Bruker).
-
Relaxation Delay (D1): Set to
2.0 seconds. The ammonium protons have long T1 relaxation times; insufficient delay will reduce their integral intensity. -
Scans (NS): 16 or 32 scans are sufficient for this concentration.
-
Spectral Width: -2 to 14 ppm (to capture the ammonium signals).
Processing
-
Phasing: Apply manual phasing. The broad ammonium peaks often distort automatic phasing algorithms.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the baseline around the aromatic region.
-
Integration:
-
Set the aromatic region (6.8–7.1 ppm) to 4H.
-
Check the methoxy singlet (3.78 ppm) for 3H.
-
Check the ammonium region (9.0–9.8 ppm) for 2H.
-
Troubleshooting & Common Artifacts
| Artifact/Issue | Cause | Solution |
| Missing NH Peaks | Solvent contains water or is | Use fresh anhydrous DMSO- |
| Split Methoxy Peak | Restricted rotation or presence of rotamers (rare in this specific ether). | Run VT-NMR (Variable Temperature) at 320K to coalesce signals. |
| Extra Peaks at 1.0-1.5 ppm | Grease/Lipid contamination. | Filter sample through a cotton plug; wash NMR tube with hexanes then acetone. |
| H-2/H-5 Overlap | Similar chemical environment. | Use HSQC (Heteronuclear Single Quantum Coherence) to resolve overlapping protons by their carbon partners. |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for assigning pyrrolidine ring couplings).
-
Sigma-Aldrich. (2024). 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride Product Sheet.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (General reference for guaiacol and pyrrolidine shifts).
-
BenchChem. (2025).[1] Troubleshooting NMR Signal Assignment for Complex Pyrroline Derivatives. (Technical guide on diastereotopicity in pyrrolidines).
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A Comparative Guide to the Verification of 3-(2-Methoxyphenoxy)pyrrolidine Hydrochloride Crystal Structure
Introduction: The Imperative of Solid-State Characterization in Drug Development
In the pharmaceutical industry, the three-dimensional arrangement of molecules within a crystal lattice is a critical attribute that dictates a drug's physical and chemical properties. This includes its stability, solubility, dissolution rate, and ultimately, its bioavailability. For a molecule like 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride, a key intermediate or active pharmaceutical ingredient (API), verifying its crystal structure is not merely an academic exercise; it is a cornerstone of quality control, regulatory compliance, and successful formulation development.[1][2]
A significant challenge in this field is the phenomenon of polymorphism, where a single compound can exist in multiple crystalline forms.[3][4] These polymorphs, while chemically identical, can have vastly different physical properties, making the selection and consistent production of the most stable and effective form paramount.[5][6] Failure to control polymorphism can lead to batch-to-batch inconsistency, compromised therapeutic efficacy, and potential patent infringement issues.[3][5]
This guide provides an in-depth, comparative analysis of the experimental techniques used to verify the crystal structure of 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride. While a public crystal structure for this specific compound is not available in the Cambridge Crystallographic Data Centre (CCDC)[7], this guide will utilize a realistic, hypothetical dataset to illustrate the complete verification workflow. We will begin with the gold standard, single-crystal X-ray diffraction (SC-XRD), and compare its results with the more routine but equally vital powder X-ray diffraction (PXRD). Furthermore, we will explore how orthogonal analytical methods, such as thermal analysis and vibrational spectroscopy, provide a comprehensive and self-validating system for robust solid-state characterization.
Part 1: Definitive Structure Elucidation with Single-Crystal X-ray Diffraction (SC-XRD)
Expertise & Causality: Single-crystal XRD is the definitive method for determining the precise atomic arrangement within a molecule and its packing in the crystal lattice.[8][9] By irradiating a well-ordered single crystal with X-rays, we generate a unique diffraction pattern that, through Fourier transform, can be converted into a three-dimensional electron density map.[8] This map allows for the unambiguous determination of bond lengths, angles, and intermolecular interactions, providing the foundational data for the compound's structural identity. The choice to pursue SC-XRD, when possible, is driven by the need for an absolute structural reference against which all other batches and forms can be compared.
Experimental Protocol: SC-XRD Analysis
-
Crystal Growth (Self-Validation Point):
-
Dissolve 50 mg of 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride in a minimal amount of a suitable solvent (e.g., a methanol/isopropanol mixture).
-
Employ a slow evaporation technique at a controlled temperature (e.g., 4°C) over several days. The formation of high-quality, single crystals without cracks or defects is the first validation of sample purity and suitability for diffraction.
-
-
Crystal Mounting and Data Collection:
-
Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
-
Center the crystal in the X-ray beam of a diffractometer equipped with a modern detector (e.g., a CCD or CMOS detector).
-
Collect diffraction data over a range of orientations by rotating the crystal. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal motion and potential radiation damage.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or other algorithms (e.g., SHELXT) to obtain an initial electron density map.[10]
-
Refine the structural model against the experimental data to improve the fit and determine the final atomic positions with high precision.[11]
-
Workflow for Single-Crystal Structure Determination
Caption: Workflow for SC-XRD from crystal growth to final structure validation.
Hypothetical Crystallographic Data
The following table summarizes the hypothetical single-crystal X-ray diffraction data for 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₁₁H₁₆ClNO₂ | Confirms the elemental composition of the crystallized molecule. |
| Formula Weight | 229.71 g/mol | Consistent with the expected molecular mass. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | A specific symmetry group that dictates the arrangement of molecules within the unit cell. |
| a, b, c (Å) | a = 10.54 Å, b = 8.21 Å, c = 14.33 Å | The dimensions of the unit cell, the fundamental repeating block of the crystal. |
| α, β, γ (°) | α = 90°, β = 109.5°, γ = 90° | The angles between the unit cell axes. |
| Volume (ų) | 1167.5 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| R-factor (R1) | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Part 2: Bulk Material Verification with Powder X-ray Diffraction (PXRD)
Trustworthiness & Logic: While SC-XRD provides the ultimate structural detail of a perfect crystal, it analyzes only a single, tiny specimen. Pharmaceutical manufacturing deals with large batches of powdered material.[12] Powder X-ray Diffraction (PXRD) is the essential technique to bridge this gap. It analyzes a bulk sample, providing a characteristic fingerprint that confirms whether the bulk material possesses the same crystal structure as the reference single crystal.[13][14] This comparison is a critical self-validating step in quality control, ensuring batch-to-batch consistency and identifying any potential polymorphic transformations or the presence of crystalline impurities.[5]
Experimental Protocol: PXRD Analysis
-
Sample Preparation:
-
Gently grind approximately 10-20 mg of the bulk powder of 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride using a mortar and pestle to ensure random orientation of the crystallites.
-
Pack the powder into a sample holder, ensuring a flat, uniform surface.
-
-
Data Collection:
-
Place the sample holder into a powder diffractometer.
-
Collect the diffraction pattern by scanning a range of 2θ angles (e.g., 2° to 40°) with Cu Kα radiation. The 2θ angle is the angle between the incident and diffracted X-ray beams.
-
-
Data Analysis:
-
Process the raw data to identify the positions (2θ angles) and relative intensities of the diffraction peaks.
-
Compare the experimental PXRD pattern to the pattern calculated from the SC-XRD data. A match in peak positions and relative intensities confirms that the bulk material has the same crystal structure.
-
Comparative Analysis: SC-XRD vs. PXRD
The power of this comparative approach lies in overlaying the experimental powder pattern with the one simulated from the single-crystal data.
| Feature | Single-Crystal XRD (Reference) | Powder XRD (Bulk Sample) |
| Sample Form | A single, well-ordered crystal (~0.1 mm) | Bulk powder (milligrams to grams) |
| Information Yield | Absolute 3D atomic structure, bond lengths, angles, unit cell | Characteristic "fingerprint" pattern, unit cell parameters, phase purity, crystallinity |
| Primary Use | Definitive structure elucidation of a new compound | Quality control, polymorph screening, batch-to-batch consistency verification |
| Data Comparison | N/A (It is the primary source) | Compared against the pattern simulated from single-crystal data for identity confirmation |
Logical Flow of PXRD Verification
Caption: Logic diagram for verifying bulk powder identity using PXRD against SC-XRD data.
Part 3: Orthogonal Methods for Comprehensive Characterization
Authoritative Grounding: Relying solely on diffraction methods can be insufficient. Regulatory bodies like the FDA emphasize a multi-faceted approach to solid-state characterization.[1] Orthogonal techniques—those that measure different physical properties—are essential for a self-validating and complete picture of the material. Techniques like thermal analysis and spectroscopy can reveal information about thermal stability, hydration/solvation states, and amorphous content that may not be apparent from XRD alone.[1][15]
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled.[1] It provides a sharp, characteristic melting point for a pure crystalline substance. The presence of multiple thermal events or a broad melting range could indicate impurities or the presence of a less stable polymorph.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[1] It is crucial for identifying the presence of bound water (hydrates) or solvent (solvates) in the crystal structure, which would be observed as a distinct mass loss step at a specific temperature.
Vibrational Spectroscopy (FTIR and Raman)
-
Fourier-Transform Infrared (FTIR) & Raman Spectroscopy: These techniques probe the vibrational modes of molecules.[16][17] Since the crystalline environment affects how molecules can vibrate, different polymorphs will often produce distinct spectroscopic fingerprints.[17] These methods are fast, require minimal sample preparation, and are highly sensitive to changes in the solid state, making them excellent tools for routine screening and process monitoring.[15][16]
Comparison of Analytical Techniques for Crystal Structure Verification
| Technique | Principle | Strengths | Limitations |
| Single-Crystal XRD (SC-XRD) | X-ray diffraction by a single crystal | Provides absolute 3D structure; the "gold standard".[18][19] | Requires a high-quality single crystal; not suitable for bulk analysis.[19] |
| Powder XRD (PXRD) | X-ray diffraction by a polycrystalline powder | Fast, non-destructive, excellent for phase ID and bulk purity verification.[14] | Does not solve a structure from scratch; limited sensitivity to amorphous content. |
| Differential Scanning Calorimetry (DSC) | Measures heat flow vs. temperature | Determines melting point, purity, and thermal transitions (polymorphism).[1] | An indirect measure of structure; destructive. |
| Thermogravimetric Analysis (TGA) | Measures mass vs. temperature | Quantifies solvent/water content (solvates/hydrates).[1] | Does not provide direct structural information; destructive. |
| FTIR / Raman Spectroscopy | Measures molecular vibrations | Fast, sensitive to polymorphism and chemical structure, non-destructive.[15][16] | An indirect measure of crystal packing; may require chemometrics for complex mixtures. |
Integrated Analytical Workflow
Caption: An integrated workflow combining multiple techniques for robust API characterization.
Conclusion
Verifying the crystal structure of a pharmaceutical compound like 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride is a multi-step, evidence-based process. It begins with the definitive structural elucidation of a single crystal via SC-XRD , which serves as the foundational reference. This absolute structure is then used to validate the identity and phase purity of bulk manufacturing batches through routine PXRD analysis.
However, a truly robust and trustworthy characterization relies on a self-validating system of orthogonal techniques. Thermal analysis (DSC/TGA) and vibrational spectroscopy (FTIR/Raman) provide essential, complementary data on thermal stability, solvation, and molecular-level structure. By integrating the results from this suite of analytical tools, researchers and drug development professionals can confidently select the optimal solid form, ensure consistent product quality, and build a comprehensive data package to support regulatory filings, ultimately safeguarding the safety and efficacy of the final drug product.
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- Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
- Fiveable. (2025, August 15). 10.1 X-ray crystallography principles and applications.
- PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds.
- Charles River Laboratories. (n.d.). Pharmaceutical Polymorphism Screening & Selection.
- Unknown Author. (n.d.). Polymorphism in Pharmaceutical Products.
- Doherty, C., & York, P. (2001, May 16). Characterization of the solid-state: spectroscopic techniques. PubMed.
- Unknown Author. (n.d.). Polymorphism in Pharmacy. SlidePlayer.
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- Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?
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- ACS Publications. (2025, April 29). Characterization of Solid-State Complexities in Pharmaceutical Materials via Stimulated Raman Scattering Microscopy. Analytical Chemistry.
- Walsh Medical Media. (2025). Spectroscopic Techniques in Modern Drug Characterization. Pharm Anal Acta.
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- PubMed. (n.d.). X-ray crystallography in drug discovery.
- ResearchGate. (2023, February 15). Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources.
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- CCDC. (n.d.). Structural Chemistry Data, Software, and Insights.
- MDPI. (2023, April 9). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-(2-Methoxyphenoxy)pyrrolidine Hydrochloride
This document provides essential safety and handling protocols for 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride. As a specialized chemical intermediate, its safe management is paramount to ensuring both personnel safety and experimental integrity. This guide is structured to provide a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.
Hazard Assessment: A Synthesis of Structural Analogs
-
Pyrrolidine Moiety : The core pyrrolidine structure is associated with significant hazards. Pyrrolidine itself is a flammable liquid that can cause severe skin burns and eye damage.[1][2] Vapors can be harmful if inhaled, potentially affecting the nervous system.[2][3]
-
Methoxyphenoxy Group : Phenolic compounds are known for their toxicity and corrosive nature. A critical and often underestimated danger is their ability to be rapidly absorbed through the skin, which can lead to systemic health effects.[4] The anesthetic properties of some phenols can dangerously mask initial skin contact, delaying the recognition of a severe chemical burn.[4]
-
Hydrochloride Salt : As a hydrochloride salt, this compound is a solid that can form dust upon handling.[5] This dust may cause skin, eye, and respiratory irritation.[5] In the presence of moisture or heat, and particularly during combustion, it can release toxic and corrosive fumes, including nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.[5]
Given these factors, 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride must be treated as a substance that is corrosive, an irritant, potentially toxic upon absorption, and harmful if inhaled or swallowed.
Foundational Safety: Engineering Controls
Personal Protective Equipment (PPE) is the final line of defense. The primary methods for exposure prevention are robust engineering and administrative controls.
-
Chemical Fume Hood : All handling of 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride, including weighing, transferring, and solution preparation, must be performed within a certified chemical fume hood.[4][5] This is the most critical engineering control to prevent inhalation of dust or vapors.
-
Emergency Equipment : An eyewash station and a safety shower must be immediately accessible in the laboratory area where the compound is handled.[3]
-
Ventilation : Ensure the laboratory has adequate general ventilation. Facilities storing or using this material should be designed to control airborne levels and prevent the accumulation of potentially hazardous vapors.[3][6]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be directly correlated to the hazards identified in Section 1. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving: Inner nitrile glove, with an outer layer of neoprene or butyl rubber. | The phenoxy group suggests a risk of rapid skin absorption. Neoprene and butyl rubber offer superior resistance to phenolic compounds compared to nitrile alone.[4] Double-gloving provides critical protection against tears and allows for safe removal of the contaminated outer glove. |
| Eye & Face Protection | Chemical splash goggles AND a full-face shield. | Protects against splashes of solutions and airborne dust particles which can cause severe eye irritation or damage.[1][3][4] A face shield protects the entire face from contact. |
| Body Protection | A long-sleeved, fully-buttoned laboratory coat. A chemical-resistant apron (neoprene or butyl rubber) worn over the lab coat. | Protects the skin from accidental contact and splashes.[4] The hydrochloride salt and pyrrolidine base are corrosive, and the phenoxy group presents an absorption hazard. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas cartridge. | Mandatory if handling outside of a certified fume hood or if there is a risk of generating significant dust or aerosols. This is a secondary safety measure; primary containment in a fume hood is always preferred.[3][4] |
| Footwear | Closed-toe shoes that fully cover the foot. | Protects feet from potential spills.[4] |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling ensures that safety protocols are integrated into the experimental workflow. The following diagram and procedures outline the mandatory steps for safe handling.
Detailed Protocol
Part 1: Pre-Handling Preparation
-
Verify Controls : Confirm that the chemical fume hood has been certified within the last year.
-
Locate Safety Equipment : Mentally note the path to the nearest eyewash station and safety shower.[3]
-
Assemble Materials : Place all necessary equipment (spatulas, glassware, solvent, waste container) inside the fume hood to minimize reaching in and out.
-
Don PPE : Put on all required PPE as specified in the table above before approaching the fume hood to begin work.
Part 2: Handling the Compound (Inside Fume Hood)
-
Containment : Work on a disposable absorbent bench liner to contain any minor spills.
-
Weighing : When weighing the solid, use a disposable weigh boat or creased weighing paper to avoid contaminating the balance. Do not create dust clouds.[5]
-
Dissolution : When preparing solutions, add the solid 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride portion-wise to the solvent while stirring. Never add solvent to the bulk solid.
-
Closure : Keep all containers holding the chemical tightly closed when not in immediate use.[3][5]
Part 3: Post-Handling and Decontamination
-
Decontamination : Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated hazardous waste container.
-
Glove Removal : Remove the outer, potentially contaminated gloves first. Then, remove the inner gloves using a technique that avoids skin contact with the outer surface of the glove.[1]
-
Final PPE Removal : Remove the face shield, lab coat, and goggles.
-
Hand Washing : Immediately and thoroughly wash hands with soap and water after all work is complete.[4]
Emergency and Disposal Plans
Spill Response
-
Small Spill (in fume hood) :
-
Ensure all non-essential personnel are aware of the spill.
-
Wearing your full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or earth.[3]
-
Once absorbed, carefully scoop the material into a designated, labeled hazardous waste container.
-
Decontaminate the area as described above.
-
-
Large Spill (or any spill outside a fume hood) :
-
Evacuate the immediate area.[7]
-
Alert laboratory personnel and notify your institution's Environmental Health & Safety (EH&S) department immediately.
-
Prevent entry into the contaminated area.
-
First Aid
-
Skin Contact : Immediately remove all contaminated clothing.[5] Rinse the affected area under a safety shower for at least 15 minutes.[7] Seek immediate medical attention.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration.[8] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[8] Wash out the mouth with water and seek immediate medical attention.[5]
Waste Disposal
-
Segregation : All solid waste (contaminated gloves, wipes, weigh boats) and solutions containing 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride must be collected in a clearly labeled, sealed hazardous waste container.
-
Neutralization Principle : Due to its hydrochloride nature, the waste will be acidic. While institutional EH&S protocols are the final authority, the general principle for treating such waste involves neutralization. This is often accomplished by slowly adding a weak base, such as sodium bicarbonate (baking soda), to the aqueous waste stream with stirring until the pH is near neutral (pH 7).[9][10] This process should only be carried out by trained personnel in a fume hood.
-
Final Disposal : Never dispose of this chemical down the drain without following your institution's specific, approved neutralization and disposal procedures.[7][9]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
